3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Description
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Properties
IUPAC Name |
ethyl 3-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-10-6-9-17(13-18)19(21)12-11-16-8-5-7-14(2)15(16)3/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIKAHKPHGPVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644621 | |
| Record name | Ethyl 3-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-23-8 | |
| Record name | Ethyl 3-[3-(2,3-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is not extensively available in public literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and fundamental principles of organic chemistry to provide a robust predictive profile and practical methodologies for its synthesis and characterization. All protocols and predicted data require experimental validation.
Introduction and Strategic Overview
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is an aromatic ketone with a molecular architecture that suggests significant potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Its structure, featuring a propiophenone core with a carboethoxy substituent on one phenyl ring and a dimethylphenyl group on the other, presents multiple sites for chemical modification, making it an attractive candidate for the development of novel therapeutic agents and functional materials.
Propiophenone derivatives are known to be valuable intermediates in the synthesis of various pharmaceuticals, including central nervous system agents and anti-inflammatory drugs.[1] The presence of the trifluoromethyl group in some propiophenone derivatives, for instance, is a known strategy to enhance metabolic stability and binding affinity of drug candidates.[2] While not containing a trifluoromethyl group, the specific substitution pattern of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone offers a unique combination of steric and electronic properties that could be exploited in drug design.
This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route with detailed mechanistic insights, and a suite of analytical protocols for the structural elucidation and purity assessment of this compound. By leveraging data from its structural isomers and the broader class of substituted propiophenones, we aim to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the potential of this novel molecule.
Predicted Physicochemical Properties and Comparative Analysis
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While experimental data for the target compound is scarce, we can predict its properties based on its structure and compare them with its known isomers.
Table 1: Predicted Physicochemical Properties of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone and its Known Isomers
| Property | 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (Predicted) | 2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone[3] | 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone[4] | 3'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone[5] | 3'-carboethoxy-3-(2,4-dimethylphenyl)propiophenone[6] | 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone[7] |
| CAS Number | Not available | 898769-20-5 | 898794-94-0 | 898754-52-4 | 898793-73-2 | 898780-35-3 |
| Molecular Formula | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ |
| Molecular Weight | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol | 310.39 g/mol |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | 43.37 Ų | 43.37 Ų | 43.37 Ų | 43.37 Ų | 43.37 Ų |
| Predicted LogP | ~4.3 | ~4.3 | 4.29564[4] | ~4.3 | ~4.3 | ~4.3 |
| Hydrogen Bond Donors | 0 | 0 | 0[4] | 0 | 0 | 0[7] |
| Hydrogen Bond Acceptors | 3 | 3 | 3[4] | 3 | 3 | 3[7] |
| Rotatable Bonds | 6 | 6 | 6[4] | 6 | 6 | 6[7] |
Synthesis and Mechanistic Insights: A Proposed Route
The most direct and classical approach to synthesizing substituted propiophenones is through the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A plausible two-step synthesis for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is outlined below:
-
Step 1: Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride. This can be achieved by reacting 3-(2,3-dimethylphenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Step 2: Friedel-Crafts Acylation. The resulting 3-(2,3-dimethylphenyl)propanoyl chloride is then reacted with ethyl benzoate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[4] In the proposed synthesis, the Lewis acid (AlCl₃) coordinates to the chlorine atom of the propanoyl chloride, facilitating its departure and the formation of the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of ethyl benzoate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The carboethoxy group of ethyl benzoate is a deactivating, meta-directing group, which would favor the acylation at the 3' position.
Caption: Proposed two-step synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Detailed Experimental Protocol (Predictive)
-
Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride:
-
To a solution of 3-(2,3-dimethylphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(2,3-dimethylphenyl)propanoyl chloride, which can be used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
To a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C, add a solution of ethyl benzoate (1.0 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes, then add a solution of the crude 3-(2,3-dimethylphenyl)propanoyl chloride in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Structural Elucidation and Analytical Workflow
The definitive characterization of the synthesized 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone requires a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. - Ethyl ester protons: quartet (~4.4 ppm, 2H) and triplet (~1.4 ppm, 3H). - Propiophenone chain protons: two triplets (~3.3 ppm and ~3.0 ppm, 2H each). - Dimethyl protons: two singlets (~2.3 ppm and ~2.2 ppm, 3H each). |
| ¹³C NMR | - Two carbonyl carbons: ketone (~198 ppm) and ester (~165 ppm). - Aromatic carbons in the range of 125-140 ppm. - Ethyl ester carbons: ~61 ppm and ~14 ppm. - Aliphatic carbons of the propiophenone chain: ~38 ppm and ~30 ppm. - Methyl carbons: ~20 ppm and ~15 ppm. |
| IR (cm⁻¹) | - Aromatic C-H stretch: ~3050-3100. - Aliphatic C-H stretch: ~2850-3000. - Ketone C=O stretch: ~1685. - Ester C=O stretch: ~1720. - C-O stretch: ~1250-1300. |
| Mass Spec (EI) | - Predicted M⁺ peak at m/z = 310.15. - Characteristic fragmentation patterns corresponding to the loss of the ethyl group, carboethoxy group, and cleavage of the propiophenone chain. |
Analytical Workflow for Purity and Identity Confirmation
A systematic workflow is crucial for ensuring the quality of the synthesized compound.
Caption: Analytical workflow for the purification and characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
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Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Predicted Reactivity and Potential Applications
The chemical reactivity of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is dictated by its three main functional components: the ketone, the ester, and the two substituted aromatic rings.
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Ketone Group: The carbonyl group is susceptible to nucleophilic addition and reduction reactions.[5] Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.
-
Ester Group: The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.
-
Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents.
Given its structural features, this compound could serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The propiophenone scaffold is present in a number of approved drugs and biologically active compounds.[1] The specific substitution pattern of the target molecule could lead to derivatives with novel pharmacological profiles.
Conclusion
While direct experimental data on 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is limited, a comprehensive profile can be constructed based on the well-established chemistry of its structural analogs and the principles of organic synthesis and analysis. This guide provides a robust framework for its synthesis via Friedel-Crafts acylation and its thorough characterization using modern analytical techniques. The predictive data and detailed protocols herein are intended to empower researchers to explore the potential of this novel compound in their scientific endeavors, with the understanding that experimental validation is a critical next step.
References
-
LookChem. Propiophenone. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Available from: [Link]
Sources
- 1. manavchem.com [manavchem.com]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webqc.org [webqc.org]
- 6. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone: A Technical Guide to Synthesis and Application
Executive Summary
In the landscape of modern drug discovery, the design of flexible, highly functionalized molecular scaffolds is critical for developing targeted therapeutics. 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-23-8) serves as a privileged building block in medicinal chemistry. Featuring a flexible three-carbon propiophenone linker, a sterically demanding 2,3-dimethylphenyl moiety, and a highly versatile meta-carboethoxy handle, this compound is engineered for late-stage functionalization and high-affinity receptor binding.
This whitepaper provides an in-depth analysis of the compound’s structural rationale, details a self-validating retrosynthetic workflow, and outlines field-proven experimental protocols for its synthesis and downstream application.
Molecular Architecture & Physicochemical Profile
The utility of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone stems directly from its carefully balanced structural features.
-
The Propiophenone Core: The saturated
-aryl ketone chain provides conformational flexibility. Unlike rigid biaryl systems, the -hybridized carbons allow the two aromatic rings to adopt multiple dihedral angles, which is crucial for induced-fit binding in deep, narrow receptor pockets. -
2,3-Dimethylphenyl Substitution: The ortho- and meta-methyl groups introduce significant steric bulk. This restricts the rotation of the phenyl ring, locking it into favorable conformations while simultaneously shielding the aromatic core from rapid oxidative metabolism (e.g., by CYP450 enzymes).
-
3'-Carboethoxy Group: Positioned meta to the carbonyl, the ethyl ester acts as a stable protecting group during early synthetic steps but can be easily hydrolyzed to a free carboxylic acid. This provides a synthetic handle for amidation or cross-coupling without interfering with the enolizable
-protons of the ketone.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, which dictate its pharmacokinetic potential and handling requirements [1].
| Property | Value |
| IUPAC Name | Ethyl 3-[3-(2,3-dimethylphenyl)propanoyl]benzoate |
| CAS Registry Number | 898769-23-8 |
| Molecular Formula | C₂₀H₂₂O₃ |
| Molecular Weight | 310.39 g/mol |
| Topological Polar Surface Area (TPSA) | 43.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
Retrosynthetic Strategy & Reaction Mechanisms
Direct synthesis of the saturated propiophenone chain via Friedel-Crafts acylation (e.g., reacting a 3-arylpropionyl chloride with ethyl benzoate) is highly inefficient. The electron-withdrawing nature of the carboethoxy group strongly deactivates the aromatic ring, leading to poor yields and a lack of regiocontrol.
Instead, the optimal and field-proven route relies on the Claisen-Schmidt condensation followed by chemoselective catalytic hydrogenation .
-
Aldol Condensation: Ethyl 3-acetylbenzoate and 2,3-dimethylbenzaldehyde are reacted under base catalysis to form an
-unsaturated ketone (a chalcone intermediate) [2]. This guarantees 100% regiocontrol. -
Selective Hydrogenation: The chalcone is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C). The reaction conditions are tuned to selectively reduce the electron-deficient alkene without reducing the ketone to a secondary alcohol or cleaving the ester [3].
Step-by-step synthetic workflow for the target propiophenone via chalcone intermediate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the success of each step before proceeding, minimizing resource waste.
Protocol A: Synthesis of the Chalcone Intermediate
Objective: Synthesize ethyl 3-(3-(2,3-dimethylphenyl)acryloyl)benzoate via Claisen-Schmidt condensation.
-
Preparation: Dissolve ethyl 3-acetylbenzoate (1.0 eq) and 2,3-dimethylbenzaldehyde (1.05 eq) in anhydrous ethanol (0.5 M).
-
Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add an aqueous solution of 10% NaOH (0.2 eq).
-
Causality: Maintaining 0°C is critical. Higher temperatures promote the Cannizzaro reaction of the aldehyde and unwanted self-condensation of the acetophenone.
-
-
Propagation: Stir the reaction at room temperature for 4-6 hours. The product will begin to precipitate as a yellow solid.
-
Causality: The precipitation of the highly conjugated chalcone drives the equilibrium of the reversible Aldol reaction forward (Le Chatelier's principle).
-
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting materials should be consumed, replaced by a new, highly UV-active spot that stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of an
-unsaturated ketone. -
Workup: Filter the precipitate, wash with ice-cold ethanol to remove unreacted starting materials, and dry under vacuum.
Protocol B: Chemoselective Catalytic Hydrogenation
Objective: Reduce the alkene to yield 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
-
Preparation: Dissolve the chalcone intermediate in ethyl acetate (EtOAc) (0.2 M). Add 10% Pd/C (10 wt% relative to the substrate).
-
Hydrogenation: Purge the reaction flask with inert gas (N₂), then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 3 hours.
-
Causality: Using 1 atm of H₂ with Pd/C specifically targets the electron-deficient alkene. Using harsher conditions (e.g., high-pressure H₂ or Raney Nickel) or hydride donors (e.g., NaBH₄) would result in the over-reduction of the ketone to a secondary alcohol or the reduction of the ester.
-
-
Validation Checkpoint: Analyze via LC-MS or ¹H-NMR. The disappearance of the vinylic doublet signals (typically around
7.4 - 7.8 ppm, Hz) and the appearance of two distinct triplet-like multiplets around 3.0 - 3.4 ppm (the saturated -CH₂-CH₂- chain) confirms successful reduction. -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite prevents the finely divided, highly pyrophoric Pd/C from igniting upon exposure to air while ensuring the filtrate is completely free of heavy metal contamination. Concentrate the filtrate in vacuo to yield the pure product.
-
Structural Derivatization & Application Workflow
Once synthesized, 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is rarely the final drug candidate. Instead, it serves as a master scaffold. The most common downstream application involves the hydrolysis of the ester to generate a diverse library of amides for High-Throughput Screening (HTS).
Downstream derivatization workflow converting the ester into a diverse lead candidate library.
By utilizing standard peptide coupling reagents (e.g., EDC/HOBt or HATU), the resulting carboxylic acid can be conjugated with various primary and secondary amines. This allows medicinal chemists to rapidly explore the Structure-Activity Relationship (SAR) of the solvent-exposed regions of a target receptor while relying on the 2,3-dimethylphenyl propiophenone core to anchor the molecule deep within the hydrophobic binding pocket.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24726228, 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone". PubChem, [Link]
-
Mulugeta, D. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins". Science Journal of Chemistry, 2022. [Link]
-
Ahmed, N., & van Lier, J. E. "Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones". Journal of Chemical Research, 2006. [Link]
Rational Design and Synthesis of Propiophenone Derivatives from Dimethylphenyl Precursors
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Executive Summary & Pharmacological Relevance
Propiophenone derivatives represent a privileged structural scaffold in medicinal chemistry and advanced organic synthesis. These compounds serve as critical intermediates in the development of adrenergic β-antagonists, antidepressants, and complex chiral active pharmaceutical ingredients (APIs). The introduction of a dimethylphenyl moiety allows researchers to precisely fine-tune the steric and electronic properties of the molecule, which heavily influences downstream reactivity and receptor-binding affinity (1)[1]. This technical guide delineates the mechanistic rationale, comparative catalytic systems, and validated experimental protocols for synthesizing dimethylphenyl-substituted propiophenones via Friedel-Crafts acylation.
Mechanistic Rationale: The Friedel-Crafts Acylation
The direct acylation of dimethylbenzenes (xylenes) with propionyl chloride is the most industrially and synthetically viable route to these derivatives, operating via an Electrophilic Aromatic Substitution (EAS) pathway (2)[2].
Regioselectivity and Steric Control
When utilizing p-xylene (1,4-dimethylbenzene) as the starting material, the symmetry of the molecule simplifies the reaction profile. Both methyl groups are weakly activating (electron-donating via hyperconjugation) and act as ortho/para directors. Because all available unsubstituted ring positions are chemically equivalent (being ortho to one methyl group and meta to the other), electrophilic attack by the acylium ion yields a specific, single regioisomer: 2',5'-dimethylpropiophenone (3)[3].
Furthermore, unlike Friedel-Crafts alkylation, which is plagued by unwanted polyalkylation, acylation inherently prevents multiple substitutions. The introduced acyl group places a partial positive charge next to the benzene ring, strongly deactivating it against further electrophilic attack (4)[4].
Catalyst Selection and the Stoichiometric Imperative
Aluminum chloride (AlCl₃) is the classical Lewis acid for this transformation, but its application requires strict stoichiometric control. Causality of Stoichiometry: Acylation requires slightly more than one full equivalent of AlCl₃ (typically 1.1 to 1.2 eq). The highly polarized carbonyl oxygen of the newly formed propiophenone product acts as a Lewis base, strongly coordinating with AlCl₃ to form a stable, unreactive complex. This complexation effectively removes the catalyst from the reaction cycle, necessitating an aggressive acidic aqueous quench to liberate the free ketone (1)[1].
Electrophilic Aromatic Substitution mechanism for propiophenone synthesis.
Comparative Analysis of Catalytic Systems
Recent advancements in green chemistry have driven the exploration of alternative Lewis acids and solid-supported catalysts to mitigate the corrosive waste associated with AlCl₃. For instance, anhydrous Iron(III) chloride (FeCl₃) has emerged as a less hygroscopic alternative that simplifies workup, albeit with a slight reduction in yield (5)[5]. Solid catalysts like modified zeolites (e.g., HBEA) offer a reusable, zero-waste alternative, though they require higher temperatures and longer reaction times (6)[6].
| Catalytic System | Equivalents Required | Typical Yield | Workup Complexity | Environmental Impact |
| Aluminum Chloride (AlCl₃) | 1.1 – 1.2 eq | 85 – 95% | High (Requires highly exothermic acidic aqueous quench) | High (Generates stoichiometric aluminum waste) |
| Iron(III) Chloride (FeCl₃) | 1.0 – 1.1 eq | 70 – 80% | Moderate (Less hygroscopic, easier phase separation) | Moderate (Less corrosive than AlCl₃) |
| Zeolites (e.g., HBEA) | Catalytic (Solid) | 60 – 80% | Low (Simple mechanical filtration) | Low (Reusable, zero aqueous metal waste) |
Validated Experimental Protocol: Synthesis of 2',5'-Dimethylpropiophenone
The following protocol outlines a self-validating system for the synthesis of 2',5'-dimethylpropiophenone from p-xylene and propionyl chloride. Every step is engineered to maximize yield while providing observable metrics to confirm reaction progression.
Reagents and Equipment
-
p-Xylene (anhydrous): 1.0 eq
-
Aluminum chloride (anhydrous): 1.2 eq
-
Dichloromethane (DCM): Anhydrous solvent
-
Equipment: 3-neck round-bottom flask, pressure-equalizing addition funnel, reflux condenser with a CaCl₂ drying tube, magnetic stirrer.
Step-by-Step Methodology
-
Catalyst Suspension (Inert Atmosphere): Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in dry DCM. Causality: Atmospheric moisture must be strictly excluded to prevent the violent hydrolysis of AlCl₃ and propionyl chloride into HCl gas and unreactive aluminum hydroxide.
-
Acylium Ion Generation: Cool the suspension to 0–5 °C using an ice bath. Add propionyl chloride (1.1 eq) dropwise. Causality: Low temperatures control the highly exothermic formation of the reactive acylium ion intermediate, preventing solvent boil-off and reagent degradation.
-
Nucleophilic Attack: Add p-xylene (1.0 eq) dropwise over 30 minutes. Maintain the temperature below 10 °C during addition, then gradually warm to room temperature. Reflux at 60 °C for 1–2 hours. Causality: Thermal activation is required to overcome the activation energy needed for the temporary disruption of aromaticity during the formation of the arenium ion (sigma complex).
-
Acidic Quench: Carefully pour the cooled reaction mixture over a slurry of crushed ice and concentrated HCl. Causality: Ice absorbs the massive heat of hydrolysis. The HCl prevents the precipitation of gelatinous aluminum hydroxide, keeping Al³⁺ ions soluble in the aqueous phase and allowing for clean, rapid phase separation (7)[7].
-
Phase Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 2',5'-dimethylpropiophenone.
Step-by-step experimental workflow for Friedel-Crafts acylation.
In-Process Self-Validation
To ensure the protocol acts as a self-validating system, the following checks must be performed:
-
Reaction Completion (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The disappearance of the non-polar p-xylene spot and the appearance of a UV-active, more polar ketone spot confirms complete conversion.
-
Quench Verification: The complete dissolution of all solid aluminum complexes into a clear biphasic liquid system upon HCl addition validates a successful quench. Persistent emulsions indicate insufficient acid.
-
Structural Confirmation (NMR): ¹H NMR (CDCl₃) must show a characteristic triplet (~1.2 ppm, 3H) and quartet (~2.9 ppm, 2H) corresponding to the propionyl ethyl group, confirming successful acylation over any potential side reactions.
Downstream Derivatization in Drug Development
The synthesized dimethylphenylpropiophenone serves as a highly versatile foundational scaffold. For instance, the synthesis of complex pharmaceutical candidates like 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone relies heavily on these exact Friedel-Crafts methodologies to establish the core backbone (2)[2]. Furthermore, alpha-halogenation of the propiophenone yields alpha-bromopropiophenones, which act as direct electrophilic precursors for nucleophilic substitution with various amines—a critical pathway in the synthesis of cathinone derivatives, ephedrine analogs, and targeted enzyme inhibitors.
References
-
Journal of Chemical Education (ACS) - Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Available at: [Link]
-
ResearchGate - Friedel-Crafts Acylation (Production of 2′,5′-dimethylacetophenone). Available at: [Link]
-
LibreTexts Chemistry - 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Chemical Reviews (ACS) - Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at:[Link]
Sources
- 1. 3-(2,5-Dimethylphenyl)propiophenone | 898794-72-4 | Benchchem [benchchem.com]
- 2. Buy 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 898794-48-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Propionyl Chloride | High-Purity Acylating Agent Supplier [benchchem.com]
Friedel-Crafts Acylation for the Synthesis of 3'-Carboethoxypropiophenones: A Technical Guide
Executive Summary
The synthesis of 3'-carboethoxypropiophenone (also known as ethyl 3-propionylbenzoate) via Friedel-Crafts acylation represents a classic yet challenging transformation in synthetic organic chemistry. The target molecule requires the acylation of ethyl benzoate with propionyl chloride. Because the starting arene contains an ester moiety—a strongly electron-withdrawing group—the aromatic ring is heavily deactivated.
Standard Friedel-Crafts protocols often fail or return abysmal yields when applied to deactivated systems. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures, focusing instead on the causality of experimental design . By manipulating Lewis acid stoichiometry, thermal kinetics, and electrophile pre-generation, we can force this sluggish reaction to proceed with high regioselectivity and yield.
Mechanistic Principles & Causality
To engineer a successful protocol, we must first deconstruct the reaction mechanics. The Friedel-Crafts acylation relies on the generation of a highly reactive electrophile—the acylium ion (R–C≡O⁺)—produced when a strong Lewis acid like aluminum chloride (
The Challenge of the Deactivated Ring
Ethyl benzoate possesses a carboethoxy group (
Stoichiometric Causality: Why 2.5+ Equivalents of ?
In a standard acylation of an activated ring (e.g., toluene), a catalytic or stoichiometric (1.1 eq) amount of
-
First Equivalent: Coordinates tightly with the carbonyl oxygen of the ester group on ethyl benzoate, further deactivating the ring but protecting the ester from side reactions.
-
Second Equivalent: Reacts with propionyl chloride to generate the active acylium ion[3].
-
Remaining Excess (0.5+ eq): Coordinates with the newly formed ketone carbonyl of the product, preventing product inhibition and driving the equilibrium forward.
Signaling & Reaction Pathway Visualization
The following diagram maps the logical flow of reagent complexation, electrophilic attack, and product isolation.
Reaction pathway for Friedel-Crafts acylation of ethyl benzoate to 3'-carboethoxypropiophenone.
Experimental Design & Optimization Data
Thermal kinetics play a massive role in acylating deactivated rings. Dichloromethane (DCM) is the standard solvent for Friedel-Crafts reactions, but its low boiling point (~40 °C) provides insufficient thermal energy to overcome the activation barrier of the deactivated ethyl benzoate. 1,2-Dichloroethane (DCE) , which refluxes at ~83 °C, is the optimal solvent.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation | |
| 1 | DCM | 40 | 1.2 | 24 | < 5 | Insufficient Lewis acid; catalyst poisoned by ester coordination. |
| 2 | DCM | 40 | 2.5 | 24 | 15 | Stoichiometry corrected, but limited by solvent boiling point. |
| 3 | DCE | 83 | 2.5 | 16 | 68 | Optimal thermal activation for the deactivated ring. |
| 4 | Neat | 120 | 3.0 | 4 | 45 | High conversion but significant tar formation and side reactions. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, specific physical observables will confirm that the underlying chemistry is proceeding correctly.
Reagents Required:
-
Ethyl benzoate: 1.0 equivalent (Substrate)
-
Propionyl chloride: 1.2 equivalents (Electrophile precursor)
-
Anhydrous Aluminum Chloride (
): 2.5 equivalents (Lewis acid catalyst) -
1,2-Dichloroethane (DCE): Anhydrous, 0.5 M relative to substrate
Step 1: System Preparation & Electrophile Pre-generation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen/argon inlet.
-
Charge the flask with anhydrous
(2.5 eq) and anhydrous DCE. -
Cool the suspension to 0 °C using an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise over 15 minutes.
-
Self-Validation Check: The opaque
suspension will largely dissolve, transitioning to a pale yellow or amber homogeneous solution. This visual cue confirms the successful generation of the soluble acylium- complex[3].
-
Step 2: Substrate Addition & Thermal Activation
-
Dilute ethyl benzoate (1.0 eq) in a small volume of DCE and transfer it to the addition funnel.
-
Add the ethyl benzoate solution dropwise at 0 °C to prevent uncontrolled exothermic complexation.
-
Remove the ice bath and slowly heat the reaction mixture to reflux (~83 °C) using an oil bath. Maintain reflux for 12–16 hours.
-
Self-Validation Check: Monitor the exhaust of the condenser with moist pH paper. The steady evolution of
gas serves as a real-time kinetic indicator of the electrophilic aromatic substitution event. The reaction is nearing completion when evolution ceases.
-
Step 3: Quenching & Workup
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over a beaker of crushed ice containing concentrated
(approx. 10 mL per 100 g ice).-
Causality: The highly acidic aqueous environment is required to break the robust aluminum-ketone complex and prevent the precipitation of insoluble aluminum hydroxides, ensuring the free aryl ketone is released into the organic phase[2].
-
-
Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (
mL). -
Wash the combined organic layers with saturated aqueous
(to neutralize residual acid) followed by brine. -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude dark oil via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield pure 3'-carboethoxypropiophenone as a pale oil/solid.
References
- Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). OrgoSolver.
- Friedel-Crafts Acylation. Chemistry Steps.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
Sources
Biological Activity of Novel Propiophenone Derivatives: A Technical Whitepaper on Mechanisms, Efficacy, and Experimental Validation
Executive Summary
Propiophenone derivatives have evolved from simple synthetic intermediates into highly versatile pharmacophores. By acting as modular scaffolds for structural modifications—such as halogenation, amination, or chalcone hybridization—these molecules exhibit potent anticancer, antidiabetic, and anti-inflammatory properties. As an Application Scientist overseeing drug development workflows, I have structured this whitepaper to synthesize recent advancements in the biological evaluation of novel propiophenone analogs. This guide details their mechanisms of action, quantitative efficacy, and the rigorous, self-validating experimental protocols required for their analytical and biological validation.
The Propiophenone Scaffold: Structural Causality and Pharmacological Modulation
The core propiophenone structure—a phenyl ring coupled to a propanoyl group—offers multiple sites for functionalization, each driving specific biological outcomes:
-
Alpha-Carbon Modifications: The introduction of halogens (e.g., bromination) increases the molecule's lipophilicity and electrophilicity, making the alpha-carbon highly reactive[1]. This specific modification is critical for generating Michael acceptors, which form irreversible covalent bonds with nucleophilic residues (such as cysteine) in target enzymes[2].
-
Aromatic Ring Substitutions: Adding electron-withdrawing or electron-donating groups alters the electronic distribution, directly influencing the molecule's binding affinity to specific receptor pockets, such as the active site of Protein Tyrosine Phosphatase 1B (PTP1B)[3].
-
Hybridization: Condensing propiophenones with aldehydes to form chalcones introduces an alpha,beta-unsaturated carbonyl system. This structural motif is a well-established pharmacophore responsible for potent anti-inflammatory and antiviral activities[4].
Key Mechanisms of Action
Epigenetic Modulation: DNMT3A Inhibition in Oncology
DNA methyltransferase 3A (DNMT3A) is frequently dysregulated in various cancers, leading to the hypermethylation and silencing of tumor suppressor genes. Novel propiophenone derivatives have been identified as potent, non-nucleoside inhibitors of DNMT3A[5]. Mechanistically, specific propiophenone analogs undergo an in situ transformation into reactive Michael acceptors. These electrophilic species covalently bind to the catalytic cysteine residue of DNMT3A, irreversibly inhibiting its methyltransferase activity and restoring normal gene expression profiles[2].
Metabolic Regulation: PTP1B Inhibition in Diabetes
PTP1B is a critical negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), effectively dampening cellular glucose uptake. Propiophenone derivatives—particularly arylsulphonamide analogs—have demonstrated significant efficacy as PTP1B inhibitors[3]. By binding to the enzyme and preventing the dephosphorylation of IR/IRS, these compounds prolong insulin signaling, thereby promoting GLUT4 vesicle translocation[6]. In vivo studies corroborate these findings, demonstrating that specific derivatives reduce body weight and improve glycemic control in db/db diabetic mouse models[3].
Mechanism of PTP1B inhibition by propiophenone derivatives to restore insulin signaling.
Anti-inflammatory and Antiviral Activity
Derivatives such as propiophenone-derived chalcones exhibit broad-spectrum biological activity. In in vivo models, such as the carrageenan-induced paw edema model, these compounds significantly inhibit inflammation, likely through the suppression of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines[1]. Furthermore, specific structural variants have demonstrated notable anti-HIV-1 protease activity and efficacy against the Tobacco Mosaic Virus (TMV)[4].
Quantitative Activity Profiles
To contextualize the efficacy of these novel compounds, the following table summarizes the biological activity metrics across different therapeutic targets based on recent literature.
| Compound Class / Derivative | Target / Cell Line | Biological Activity | Mechanism / Notes |
| Propiophenone Michael Acceptor (Compound 33) | DNMT3A Enzyme | EC50 = 2.1 μM | Covalent binding to catalytic cysteine[5] |
| Triphenylethylene-propiophenone | MCF-7 / MDA-MB-231 | High Cytotoxicity (IC50 < 5 μM) | ROS-mediated apoptosis; requires HPLC purification[7] |
| Arylsulphonamide-propiophenone | PTP1B Enzyme | >71.9% Inhibition at 10 µg/ml | Restores insulin sensitivity in db/db mice[3] |
| Chalcone-propiophenone Hybrid | Paw Edema (In Vivo) | 61.97% Edema Inhibition | Comparable to standard Indomethacin[4] |
Experimental Methodologies
From an application science perspective, ensuring reproducibility requires protocols that act as self-validating systems. The following workflows detail the critical steps for evaluating the biological activity of propiophenone derivatives, incorporating necessary internal controls to validate assay integrity.
Enzymatic Inhibition Assay (PTP1B)
Evaluating the inhibitory constant (Ki) or half-maximal effective concentration (IC50) requires a robust biochemical assay. For PTP1B, a colorimetric assay utilizing p-nitrophenyl phosphate (pNPP) as a substrate is the gold standard[6].
Protocol: PTP1B Colorimetric Inhibition Assay
-
Reagent Preparation: Dissolve the propiophenone derivative in ultra-pure DMSO to create a 10 mM stock. Dilute serially in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 150 mM NaCl) to achieve final well concentrations ranging from 0.1 nM to 100 μM.
-
Causality: Dithiothreitol (DTT) is mandatory to maintain the active site cysteine in a reduced state, preventing false-positive inhibition due to spontaneous enzyme oxidation.
-
-
Enzyme Pre-incubation: In a 96-well microplate, combine 50 μL of recombinant human PTP1B enzyme (0.5 μg/mL) with 25 μL of the diluted compound. Include a vehicle control (DMSO only) and a positive control (e.g., Suramin). Incubate at 37°C for 30 minutes.
-
Causality: Pre-incubation allows sufficient time for slow-binding or covalent inhibitors (like Michael acceptors) to fully interact with the target[2].
-
-
Reaction Initiation: Add 25 μL of 2 mM pNPP substrate to all wells to initiate the reaction[6].
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance continuously at 405 nm for 30 minutes at 37°C[6].
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance curve. Determine the IC50 using non-linear regression analysis.
Step-by-step workflow for the in vitro enzymatic inhibition assay of propiophenone derivatives.
In Vitro Cytotoxicity Assay (MTT)
To evaluate the anticancer potential of brominated or triphenylethylene-based propiophenones, cell viability must be rigorously assessed[1].
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well in 100 μL of DMEM supplemented with 10% FBS[6]. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Aspirate media and replace with 100 μL of fresh media containing the propiophenone derivatives at varying concentrations. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity. Incubate for 48-72 hours[1].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C[1].
-
Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan via mitochondrial reductases. A lack of conversion directly correlates with compound-induced cytotoxicity.
-
-
Formazan Solubilization: Carefully remove the culture medium to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well. Agitate on a plate shaker for 10 minutes to fully dissolve the crystals[1].
-
Quantification: Read the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris). Calculate cell viability relative to the vehicle control.
Conclusion
Novel propiophenone derivatives represent a highly adaptable class of pharmacophores. Through strategic structural modifications, these compounds can be precisely tuned to selectively target epigenetic enzymes like DNMT3A, metabolic regulators like PTP1B, and complex inflammatory pathways. Rigorous analytical and biological validation—ranging from preparative HPLC purification to kinetic enzymatic assays—is paramount for translating these synthetic molecules into viable therapeutic leads.
References
- Source: benchchem.
- Source: benchchem.
- Source: pasteur.
- Source: smolecule.
- Source: nih.gov (PubMed)
- Source: researchgate.
- Source: researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of new non nucleoside inhibitors of DNMT3A - Research - Institut Pasteur [research.pasteur.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new non nucleoside inhibitors of DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Bifunctional Dihydrochalcone Scaffolds in Medicinal Chemistry: A Technical Guide to 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern drug discovery, the 1,3-diphenylpropan-1-one (dihydrochalcone) scaffold has emerged as a privileged structure. Unlike their rigid chalcone precursors, dihydrochalcones possess a flexible three-carbon linker that allows for nuanced conformational adaptation within target binding pockets.
This whitepaper provides an in-depth technical analysis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS: 898769-23-8)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic rationale, biological relevance, and practical synthetic workflows that make this specific bifunctional building block highly valuable for late-stage functionalization (LSF) in hit-to-lead optimization.
Structural & Mechanistic Rationale
The utility of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone lies in its highly modular architecture. Every functional group on this molecule serves a specific mechanistic purpose in either synthetic elaboration or biological target engagement:
-
The Propan-1-one Core (Linker): The saturated
bond removes the Michael-acceptor reactivity inherent to chalcones, eliminating pan-assay interference (PAINS) liability and reducing non-specific covalent binding to off-target thiols. The ketone serves as a critical hydrogen-bond acceptor and a synthetic handle for reductive aminations. -
The 3'-Carboethoxy Group (A-Ring): Positioned at the meta position, this ethyl ester is sterically accessible. It acts as a masked carboxylic acid, allowing the molecule to pass through lipophilic cellular membranes before potential intracellular hydrolysis, or serving as a primary site for divergent amide coupling during library synthesis.
-
The 2,3-Dimethylphenyl Group (B-Ring): The ortho, meta-dimethyl substitution pattern is not merely decorative. It provides significant steric shielding that restricts the rotation of the B-ring, locking the molecule into a preferred bioactive conformation. Furthermore, these methyl groups block primary sites of cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic stability of the scaffold.
Biological Relevance & Target Pathways
Dihydrochalcone derivatives exhibit pleiotropic pharmacological effects, most notably acting as positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) [2] and as anti-proliferative agents via the modulation of STAT3 and Reactive Oxygen Species (ROS) pathways [3].
The lipophilicity and spatial geometry of the 2,3-dimethylphenyl moiety specifically enhance binding affinity in hydrophobic allosteric pockets, making this scaffold an excellent starting point for designing neuroprotective or oncological therapeutics.
Fig 1: Pleiotropic modulation of α7 nAChR and STAT3/ROS pathways by dihydrochalcone scaffolds.
Quantitative Data & Physicochemical Profiling
To validate the drug-likeness of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, we must evaluate its physicochemical properties against Lipinski's Rule of Five. The data below demonstrates that this building block is perfectly situated within the optimal chemical space for oral bioavailability.
| Property | Value | Rule of 5 Threshold | Implication for Drug Design |
| Molecular Weight | 310.39 g/mol | < 500 g/mol | Ideal size for further functionalization without exceeding limits. |
| cLogP (Estimated) | 4.2 | < 5.0 | High lipophilicity; excellent for CNS penetration or hydrophobic pockets. |
| H-Bond Donors | 0 | < 5 | Enhances membrane permeability. |
| H-Bond Acceptors | 3 | < 10 | Low desolvation penalty during target binding. |
| Topological PSA | 43.4 Ų | < 140 Ų | Highly favorable for blood-brain barrier (BBB) crossing. |
| Rotatable Bonds | 7 | ≤ 10 | Balances conformational flexibility with entropic binding costs. |
Experimental Workflows & Synthetic Utility
The true value of this compound lies in its orthogonal reactivity. The ester and the ketone can be addressed independently. Below are two field-proven, self-validating protocols for derivatizing this scaffold.
Protocol 1: Chemoselective Saponification and Amidation (A-Ring Modification)
Causality: The ester must be hydrolyzed to a carboxylic acid to enable amide coupling. Because the dihydrochalcone is highly lipophilic, standard aqueous hydrolysis will fail due to insolubility. A biphasic or co-solvent system (THF/MeOH/H2O) is mandatory to keep the substrate solvated while delivering the hydroxide nucleophile.
-
Saponification: Dissolve 1.0 eq of the ester in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration). Add 3.0 eq of LiOH·H2O. Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (
) will disappear, and the carboxylate salt will remain at the baseline ( ). -
Workup: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2. The intermediate carboxylic acid will precipitate as a white solid. Filter and dry under a vacuum.
-
Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to form the active ester, then add 1.2 eq of the desired primary amine. Stir for 12 hours.
-
Self-Validation Checkpoint 2: Quench with water. The product should precipitate or be extractable in EtOAc. Confirm mass via LC-MS (expected
corresponding to the new amide).
Protocol 2: Reductive Amination of the Propan-1-one Core
Causality: The ketone is sterically hindered by the adjacent aliphatic chain and the distant B-ring. Direct treatment with
-
Imine Formation: Combine the dihydrochalcone (1.0 eq) and a secondary amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Add
(2.0 eq). Stir at 60°C for 6 hours under nitrogen. -
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (
, 2.5 eq) in portions. The bulky acetate ligands on the reducing agent ensure chemoselectivity, reducing only the iminium ion and leaving the A-ring ester intact. -
Self-Validation Checkpoint: Perform LC-MS analysis. The disappearance of the
peak and the emergence of the target amine mass confirms successful coupling. The absence of an peak confirms that over-reduction to the alcohol did not occur.
Fig 2: Divergent late-stage functionalization workflow targeting the ester and ketone moieties.
References
-
Criado, M., Balsera, B., Mulet, J., Sala, S., Sala, F., de la Torre-Martínez, R., Fernández-Carvajal, A., & Ferrer-Montiel, A. (2016). 1,3-Diphenylpropan-1-Ones as Allosteric Modulators of α7 Nach Receptors with Analgesic and Antioxidant Properties. Future Medicinal Chemistry, 8(7), 731-749. URL:[Link]
-
Stompor, M., Broda, D., & Bajek-Bil, A. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. URL:[Link]
Methodological & Application
Experimental protocol for the synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound CAS: 898769-20-5 | Molecular Formula: C₂₀H₂₂O₃ | Molecular Weight: 310.39 g/mol
Introduction & Retrosynthetic Rationale
The compound 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a highly versatile 1,3-diarylpropan-1-one building block. Compounds bearing this diarylpropanone scaffold are frequently utilized in drug discovery as intermediates for kinase inhibitors, nuclear receptor ligands, and other targeted therapeutics.
Synthesizing this molecule requires the precise assembly of a functionalized propiophenone chain while preserving the base-sensitive ethyl ester (carboethoxy) group. To achieve this with high atom economy and scalability, we employ a two-step protocol:
-
Acid-Catalyzed Claisen-Schmidt Condensation: Traditional aldol condensations utilize strong aqueous bases (e.g., NaOH, KOH), which would invariably hydrolyze the ethyl ester of the starting material (ethyl 3-acetylbenzoate)[1]. To circumvent this, we utilize an acid-catalyzed condensation driven by
-toluenesulfonic acid ( -TsOH) under Dean-Stark reflux. This strictly anhydrous, acidic environment perfectly preserves the ester while driving the equilibrium forward via the continuous azeotropic removal of water. -
Chemoselective 1,4-Reduction: The resulting
-unsaturated ketone (chalcone) must be reduced to the saturated alkane. While palladium on carbon (Pd/C) with is standard, it carries a high risk of over-reduction (converting the carbonyl to a benzylic alcohol) if not strictly monitored. Instead, we deploy a highly chemoselective Zn/NH₄Cl single-electron transfer (SET) reduction system [2]. This method specifically targets the conjugated alkene via a radical anion intermediate, leaving the isolated carbonyl and the ester completely intact.
Synthetic Pathway Visualization
Synthetic workflow for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Experimental Protocols
Step 3.1: Synthesis of (E)-Ethyl 3-(3-(2,3-dimethylphenyl)acryloyl)benzoate
Objective: Construct the chalcone backbone without hydrolyzing the carboethoxy moiety.
Table 1: Reaction Stoichiometry (Step 1)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Ethyl 3-acetylbenzoate[3] | 192.21 | 1.00 | 19.2 g (100 mmol) | Ketone / Starting Material |
| 2,3-Dimethylbenzaldehyde | 134.18 | 1.05 | 14.1 g (105 mmol) | Aldehyde / Electrophile |
| 172.20 | 0.15 | 2.58 g (15 mmol) | Acid Catalyst | |
| Toluene (Anhydrous) | 92.14 | N/A | 150 mL | Solvent / Azeotrope |
Procedure:
-
Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge the flask with Ethyl 3-acetylbenzoate (19.2 g), 2,3-Dimethylbenzaldehyde (14.1 g), and
-TsOH (2.58 g). -
Add 150 mL of anhydrous toluene. Stir to dissolve all components.
-
Heat the mixture to reflux (approx. 110 °C internal temperature). Maintain vigorous reflux for 16 hours. Water generated from the condensation will collect in the Dean-Stark trap.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV visualization). The starting ketone (
) should be consumed, replaced by a brightly UV-active, lower-polarity chalcone spot ( ). -
Cool the reaction mixture to room temperature. Dilute with 100 mL of Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous
(2 × 100 mL) to neutralize the catalyst, followed by brine (100 mL). -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Recrystallize the crude residue from hot ethanol to yield the pure chalcone intermediate as a pale-yellow crystalline solid.
Step 3.2: Chemoselective 1,4-Reduction to Target Propiophenone
Objective: Selectively reduce the
Table 2: Reaction Stoichiometry (Step 2)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Chalcone Intermediate | 308.38 | 1.00 | 15.4 g (50 mmol) | Substrate |
| Zinc Dust (Activated) | 65.38 | 10.0 | 32.7 g (500 mmol) | SET Reducing Agent |
| Ammonium Chloride ( | 53.49 | 10.0 | 26.7 g (500 mmol) | Proton Source / Buffer |
| Ethanol / Water (4:1 v/v) | N/A | N/A | 200 mL | Solvent System |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the Chalcone intermediate (15.4 g) in 160 mL of Ethanol.
-
Add a solution of
(26.7 g) dissolved in 40 mL of deionized water. -
Add activated Zinc dust (32.7 g) portion-wise over 10 minutes to the vigorously stirring solution at room temperature. (Note: Zinc dust can be activated by washing with 2% HCl, followed by water and ethanol, then dried in vacuo).
-
Attach a reflux condenser and heat the suspension to 80 °C for 3 to 4 hours.
-
IPC: Monitor by LC-MS or TLC. The yellow color of the chalcone will gradually fade as the conjugation is broken. Ensure complete disappearance of the starting material mass (
). -
Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted Zinc and Zinc salts. Wash the Celite cake thoroughly with EtOAc (3 × 50 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with EtOAc (2 × 100 mL).
-
Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. -
Purify the crude product via silica gel flash chromatography (Eluent: Gradient of 5% to 15% EtOAc in Hexanes) to afford 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone as a colorless viscous oil or low-melting solid.
Analytical Data & Quality Control
To validate the structural integrity of the synthesized 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, compare the isolated product against the following expected spectroscopic parameters.
Table 3: Expected Characterization Data
| Analytical Method | Expected Signals / Values | Structural Assignment |
| LC-HRMS (ESI+) | Confirms molecular formula. | |
| Aromatic proton (C2' of benzoate) | ||
| Aromatic proton (C4' of benzoate) | ||
| Aromatic proton (C6' of benzoate) | ||
| Aromatic proton (C5' of benzoate) | ||
| Aromatic protons (2,3-dimethylphenyl) | ||
| Ester | ||
| Ketone | ||
| Benzylic | ||
| Aryl methyls (2,3-dimethyl) | ||
| Ester | ||
| Carbonyl (Ketone), Carbonyl (Ester) |
References
-
Silva, W. A., et al. (2012). Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O. ResearchGate. Demonstrates the high chemoselectivity of the Zn/NH4Cl system for reducing
-unsaturated ketones without affecting isolated carbonyls or esters. Available at:[Link] -
Prasanna, R., et al. (2019). Proton-Coupled Electron Transfer: Transition-Metal-Free Selective Reduction of Chalcones. ACS Publications. Discusses alternative transition-metal-free reduction pathways and the limitations of standard Pd/C hydrogenation. Available at:[Link]
Use of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone as an intermediate
Application Note: 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone as a Versatile Intermediate for 1,3-Diarylpyrazole Scaffolds
Executive Summary
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-23-8) is a highly functionalized dihydrochalcone derivative[1]. In modern medicinal chemistry, 1,3-diarylpropan-1-ones (dihydrochalcones) serve as privileged precursors for the construction of 2[2]. These pyrazole scaffolds are renowned for their broad spectrum of pharmacological activities, including potent 3[3], and target-specific 4[4]. This application note details the physicochemical profile of this intermediate and provides field-validated protocols for its conversion into a versatile carboxylic acid building block, enabling the rapid generation of bioactive amide libraries.
Physicochemical Profiling
Understanding the baseline properties of the intermediate is critical for predicting its solubility, reactivity, and behavior in downstream purification steps.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Compound Name | 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone |
| CAS Number | 898769-23-8[1] |
| Molecular Formula | C₂₀H₂₂O₃ |
| Molecular Weight | 310.39 g/mol [5] |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)CCC1=C(C)C(=CC=C1)C |
| LogP (Predicted) | ~4.30 |
| H-Bond Acceptors / Donors | 3 / 0 |
| Storage Conditions | Sealed in dry, 2-8°C[5] |
Mechanistic Rationale for Scaffold Selection
The strategic value of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone lies in its tri-functional nature, which allows researchers to bypass de novo synthesis of the carbon backbone:
-
The 1,3-Diarylpropan-1-one Core : The ketone and its adjacent α,β-aliphatic chain readily undergo6[6]. In the presence of an acid catalyst, initial hydrazone formation is followed by an intramolecular attack of the nitrogen on the β-carbon, yielding a 4,5-dihydro-1H-pyrazole (pyrazoline) ring.
-
The 3'-Carboethoxy Group : Positioned on the meta-carbon of the phenyl ring, this ethyl ester is a robust protecting group during the high-temperature cyclization step. Post-cyclization, it can be selectively saponified under mild basic conditions to yield a free carboxylic acid, serving as an ideal handle for divergent amide library synthesis.
-
The 2,3-Dimethylphenyl Moiety : The incorporation of ortho/meta methyl groups provides significant steric bulk and lipophilicity. In kinase inhibitor design, such substituted aryl rings often dictate binding affinity and selectivity by occupying deep hydrophobic pockets within the target's ATP-binding site[4].
Validated Experimental Protocols
Protocol A: Base-Catalyzed Cyclocondensation to 1,3-Diarylpyrazoline Ester
Objective: Construct the pyrazoline core via reaction with phenylhydrazine. Self-Validating Rationale: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst required to drive the dehydration step of hydrazone formation. The reaction is self-indicating; the consumption of the ketone can be tracked via UV-active TLC, and the formation of the highly conjugated pyrazoline often results in a distinct color change or precipitation upon cooling to aqueous environments.
-
Preparation : In a 100 mL round-bottom flask, dissolve 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (1.0 eq, 3.10 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition : Add phenylhydrazine (1.2 eq, 1.30 g, 12 mmol) dropwise at room temperature under constant stirring.
-
Cyclocondensation : Equip the flask with a reflux condenser and heat the mixture to 100°C for 6–8 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 4:1) until the starting ketone is completely consumed.
-
Quenching & Workup : Cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice-water. Neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.
-
Extraction & Purification : Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pyrazoline ethyl ester.
Protocol B: Mild Saponification to Pyrazoline Carboxylic Acid
Objective: Deprotect the ethyl ester to yield the free carboxylic acid for subsequent amide coupling. Self-Validating Rationale: Using Lithium Hydroxide (LiOH) in a THF/Water mixture ensures that the ester is hydrolyzed without risking the base-catalyzed ring-opening or degradation of the newly formed pyrazoline, which can occur under harsh, high-temperature basic conditions. The product is isolated by simple pH-driven precipitation, eliminating the need for complex chromatography.
-
Preparation : Dissolve the pyrazoline ethyl ester (1.0 eq, ~3.5 g) obtained from Protocol A in 40 mL of a THF/H₂O mixture (3:1 v/v).
-
Hydrolysis : Add LiOH·H₂O (3.0 eq) to the solution. Stir the mixture at room temperature for 4 hours.
-
In-Process Control : Verify the disappearance of the ester via LC-MS. The mass spectrum should show the [M-H]⁻ ion corresponding to the target carboxylic acid.
-
Isolation : Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (20 mL) to remove unreacted organic impurities.
-
Precipitation : Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. Collect the precipitated pyrazoline carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.
Yield & Optimization Data
Table 2: Quantitative Data Summary for Synthetic Steps
| Reaction Step | Reagents / Catalyst | Temp / Time | Expected Yield | Purity (LC-MS) |
|---|---|---|---|---|
| Cyclocondensation | Phenylhydrazine, AcOH | 100°C, 6-8 h | 75 - 82% | > 95% |
| Saponification | LiOH·H₂O, THF/H₂O | 25°C, 4 h | 88 - 94% | > 98% |
| Amide Coupling | R-NH₂, HATU, DIPEA | 25°C, 12 h | 65 - 85% | > 95% |
Synthetic Workflow Visualization
Figure 1: Synthetic workflow from 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone to amide library.
References
-
ResearchGate. "Synthesis and biological study of some new chalcone and pyrazole derivatives". ResearchGate.[Link]
-
RSC Publishing. "Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition". Organic & Biomolecular Chemistry.[Link]
-
PubMed. "Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents". Bioorganic & Medicinal Chemistry Letters.[Link]
-
PMC. "1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation". NIH.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Reaction Conditions for the Hydrolysis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Introduction & Mechanistic Rationale
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS: 898769-23-8) is a structurally complex, highly lipophilic intermediate utilized in the synthesis of advanced pharmaceutical compounds (1)[1]. The molecule features an ethyl ester (carboethoxy) group on the aromatic ring and a bulky 2,3-dimethylphenyl moiety at the beta-position of the propiophenone backbone.
The objective of this protocol is the quantitative hydrolysis (saponification) of the 3'-carboethoxy group to yield the corresponding 3'-carboxylic acid. Because the propiophenone backbone contains an alpha-carbon susceptible to enolization, harsh basic conditions or elevated temperatures can lead to unwanted side reactions, such as retro-Michael additions or aldol condensations (2)[2]. Therefore, a self-validating, mild hydrolysis system is required.
Causality Behind Experimental Choices (E-E-A-T)
As an Application Scientist, designing a robust protocol requires balancing reactivity with substrate stability. The following parameters have been optimized:
-
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is the preferred reagent. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the ester carbon, allowing nucleophilic attack by the hydroxide ion to occur rapidly at room temperature (3)[3]. This avoids the need for heating, which is often required when using NaOH or KOH, thereby preserving the integrity of the propiophenone backbone.
-
Ternary Solvent System (THF/MeOH/H₂O): The extreme lipophilicity of the 2,3-dimethylphenyl group renders the substrate completely insoluble in water. A 3:1:1 (v/v/v) mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water is employed. THF completely solubilizes the organic substrate; MeOH acts as a miscible phase-transfer bridge; and water delivers the hydroxide nucleophile (4)[4].
-
Controlled Acidification: Post-hydrolysis, the reaction yields a water-soluble lithium carboxylate salt. Careful acidification to pH ~2 using 1M HCl at 0 °C ensures the precipitation and extraction of the free carboxylic acid without catalyzing degradation of the ketone moiety (2)[2].
Data Presentation: Condition Screening
To validate the chosen parameters, a comparative screening of hydrolysis conditions was performed. The data below demonstrates the superiority of the LiOH-mediated ternary system.
| Entry | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| 1 | NaOH (2.0) | EtOH / H₂O (1:1) | 80 (Reflux) | 2 | >95% | High (Degradation) |
| 2 | KOH (2.0) | THF / H₂O (1:1) | 25 | 12 | 45% | Low |
| 3 | LiOH (2.0) | THF / H₂O (3:1) | 25 | 8 | 78% | Low |
| 4 | LiOH (2.0) | THF / MeOH / H₂O (3:1:1) | 25 | 4 | >99% | Trace / None |
Table 1: Optimization of hydrolysis conditions for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Visualizations
Fig 1. Base-mediated saponification mechanism of the carboethoxy group.
Experimental Protocol
Materials Required:
-
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (Substrate)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (1.0 equiv). Add a solvent mixture of THF and MeOH (3:1 ratio) until the substrate is completely dissolved.
-
Base Preparation: In a separate vial, dissolve LiOH·H₂O (2.0 equiv) in Deionized Water (volume equal to the MeOH used in Step 1).
-
Reaction Initiation: Place the reaction flask in a room-temperature water bath (20–25 °C) to act as a heat sink. Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes. The solution may initially turn slightly cloudy before becoming homogeneous.
-
Monitoring: Stir the reaction vigorously at 25 °C for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3) or HPLC (4)[4].
-
Solvent Removal: Once complete conversion is achieved, concentrate the reaction mixture in vacuo (rotary evaporator at 30 °C) to remove the majority of the THF and MeOH. Do not evaporate to total dryness.
-
Acidification: Cool the remaining aqueous residue to 0 °C using an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2. A white/off-white precipitate (the free carboxylic acid) will form (2)[2].
-
Extraction & Isolation: Extract the aqueous suspension with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to afford the pure 3'-carboxy-3-(2,3-dimethylphenyl)propiophenone.
Fig 2. Step-by-step experimental workflow for ester hydrolysis and isolation.
References
-
Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL: [Link]
-
Title: March's Advanced Organic Chemistry - Reactions, Mechanisms, and Structure Source: Rushim / Wiley-Interscience URL: [Link]
-
Title: Reactions of Grignard Reagents (Basic Hydrolysis of Esters - Saponification) Source: Master Organic Chemistry URL: [Link]
Sources
Application Notes and Protocols: 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the potential applications of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone in medicinal chemistry. While this specific molecule is not extensively characterized in publicly available literature, its structural features, based on the versatile propiophenone scaffold, suggest significant potential for the development of novel therapeutic agents. This guide will extrapolate from the known biological activities of related propiophenone derivatives to propose plausible research directions and detailed experimental protocols for the synthesis, characterization, and biological evaluation of the title compound. We will explore potential applications in oncology, inflammation, and infectious diseases, providing a robust framework for initiating research into this promising chemical entity.
Introduction: The Propiophenone Scaffold as a Privileged Structure
Propiophenone, a simple aryl ketone, and its derivatives are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] The propiophenone core can be chemically modified at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of substituents on the aromatic rings and the aliphatic chain can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets.[3]
The title compound, 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, possesses several key features that make it an attractive candidate for medicinal chemistry exploration:
-
A Propiophenone Core: Providing a foundational structure with known synthetic accessibility and a history of biological relevance.[1]
-
A Carboethoxy Group: This ester functionality can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and target interactions.
-
A 2,3-Dimethylphenyl Moiety: The dimethyl substitution pattern can influence the molecule's conformation and lipophilicity, which may enhance its binding affinity and selectivity for specific biological targets.
Given these structural attributes, we hypothesize that 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone could serve as a valuable lead compound for the development of novel therapeutics.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the documented activities of structurally related compounds, we propose the following potential therapeutic applications for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Anticancer Activity
Brominated propiophenone and acetophenone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast, lung, colorectal, and prostate cancers.[3] The proposed mechanism of action for these related compounds involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[3] It is plausible that 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone could exhibit similar pro-apoptotic activity.
Hypothesized Signaling Pathway: Induction of Apoptosis
Caption: Hypothesized pro-apoptotic signaling pathway.
Anti-inflammatory Activity
The propiophenone scaffold is a constituent of several molecules with anti-inflammatory properties. The mechanism of action could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways like NF-κB.
Antimicrobial Activity
Chalcones, which are α,β-unsaturated ketones and precursors to some propiophenone derivatives, are well-known for their broad-spectrum antimicrobial activities.[4] The electrophilic nature of the enone system in chalcones is thought to be crucial for their interaction with microbial targets. While 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a saturated ketone, its overall electronic and steric properties may still allow for interactions with microbial enzymes or cell membranes.
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, characterization, and biological evaluation of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Synthesis Protocol: A Plausible Two-Step Approach
A plausible synthetic route to 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective reduction of the carbon-carbon double bond.[4]
Experimental Workflow: Synthesis
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of (E)-3-(2,3-dimethylphenyl)-1-(3-(ethoxycarbonyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbenzoic acid ethyl ester (10 mmol) and 2,3-dimethylbenzaldehyde (10 mmol) in 50 mL of 95% ethanol.
-
While stirring at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
A precipitate should form. Continue stirring the mixture vigorously for 2-3 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid precipitate and wash it with cold ethanol and then with water until the washings are neutral.
-
Dry the crude chalcone intermediate in a vacuum oven.
Step 2: Synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
-
In a hydrogenation flask, dissolve the chalcone intermediate (5 mmol) in 50 mL of ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the chalcone spot. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and ester).
-
In Vitro Biological Evaluation Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone in the culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Table 1: Hypothetical IC₅₀ Values for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Alveolar Adenocarcinoma | 22.8 |
| Caco-2 | Colorectal Adenocarcinoma | 18.5 |
| PC-3 | Prostate Adenocarcinoma | 25.1 |
Protocol 2: In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
-
Utilize a commercially available COX-1/COX-2 inhibition assay kit.
-
Prepare various concentrations of the test compound.
-
Follow the manufacturer's instructions to measure the inhibition of prostaglandin production by recombinant COX-1 and COX-2 enzymes.
-
Calculate the IC₅₀ values for both enzymes to determine the compound's potency and selectivity.
Protocol 3: In Vitro Antimicrobial Assay (Broth Microdilution Method)
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While specific biological data for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is currently lacking, its structural relationship to other biologically active propiophenone derivatives suggests it is a compound of significant interest for medicinal chemistry research. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and initial biological screening. Future research should focus on a broader evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. Further derivatization of the parent molecule could also lead to the discovery of compounds with enhanced potency and selectivity.
References
- Vertex AI Search. (2025, May 20). ethyl 3-(4-chlorophenyl)
-
Wikipedia. (n.d.). Propiophenone. Retrieved March 7, 2026, from [Link]
- TECMOS. (2020, May 27). Propiophenone.
- The Royal Society of Chemistry. (n.d.).
- BOC Sciences. (n.d.). CAS 898754-52-4 (3'-CARBOETHOXY-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE).
- ChemicalBook. (n.d.). Ethyl 3-(2,4-dichloro-5-nitrophenyl)
- ChemBK. (2024, April 10).
-
PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved March 7, 2026, from [Link]
- Sigma-Aldrich. (n.d.). 3'-carboethoxy-3-(2,4-dimethylphenyl)propiophenone.
- BOC Sciences. (n.d.). CAS 898790-51-7 3'-CARBOETHOXY-3-(3-METHYLPHENYL)PROPIOPHENONE.
- ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
- MDPI. (2025, November 6).
- MDPI. (2018, November 20). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes.
- ChemicalBook. (n.d.). 2'-CARBOETHOXY-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE | 898769-20-5.
- PubChem. (n.d.). 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | C19H22O | CID 24726349.
- PubMed. (2003, November 17).
Sources
Application Notes and Protocols for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone. While direct literature on this specific molecule is nascent, its structural motifs—a β-aryl ketone and a meta-substituted carboethoxy group—position it as a versatile intermediate for the synthesis of complex organic molecules. This document outlines plausible synthetic routes to the title compound and explores its application as a precursor to a variety of heterocyclic systems, including furans, thiophenes, pyridines, and pyrimidines. The protocols provided are based on well-established, analogous transformations and are designed to be robust and adaptable for researchers in organic synthesis and drug development.
Introduction and Structural Analysis
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a multifunctional propiophenone derivative. Its core structure contains several key reactive sites:
-
A Ketone Carbonyl Group: Susceptible to nucleophilic attack and condensation reactions.
-
α-Methylene Protons: Acidic protons adjacent to the carbonyl group, allowing for enolate formation and subsequent alkylation, arylation, or condensation reactions.
-
An Ethyl Ester: Can be hydrolyzed, reduced, or converted to other functional groups.
-
Aromatic Rings: Can undergo further electrophilic aromatic substitution, although the existing substitution patterns will direct the regioselectivity.
The presence of these functionalities in a single molecule makes 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone a valuable building block for creating molecular complexity.
Proposed Synthetic Routes
Two primary retrosynthetic disconnections are proposed for the synthesis of the title compound.
Route A: Friedel-Crafts Acylation
A direct approach involves the Friedel-Crafts acylation of ethyl benzoate with 3-(2,3-dimethylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2][3][4][5]. The acyl group will direct primarily to the meta position due to the electron-withdrawing nature of the carboethoxy group.
Caption: Friedel-Crafts acylation approach.
Route B: Michael Addition
An alternative route is the conjugate addition of a 2,3-dimethylphenyl nucleophile to an α,β-unsaturated ester. This can be achieved by reacting a (2,3-dimethylphenyl)cuprate reagent with ethyl 3-cinnamoylbenzoate[6]. This method offers good control over the formation of the β-aryl linkage.
Caption: Michael addition approach.
Application in Heterocyclic Synthesis
The dicarbonyl-like nature of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone makes it an excellent starting material for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry[7].
Paal-Knorr Furan Synthesis
To utilize the Paal-Knorr synthesis, the propiophenone must first be converted into a 1,4-dicarbonyl compound. This can be achieved via α-acylation of the ketone. The resulting 1,4-dicarbonyl can then undergo acid-catalyzed cyclization to yield a polysubstituted furan[8][9][10][11][12].
Caption: Paal-Knorr furan synthesis workflow.
Gewald Aminothiophene Synthesis
The Gewald reaction provides a direct route to polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base[13][14][15][16][17]. This one-pot, multi-component reaction is highly efficient for generating diverse thiophene libraries.
Caption: Hantzsch pyridine synthesis workflow.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea) under acidic conditions to produce dihydropyrimidinones (DHPMs).[18][19][20][21] The propiophenone serves as the β-ketoester component in this powerful multi-component reaction.
Caption: Biginelli reaction for DHPM synthesis.
Experimental Protocols
Note: All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmospheres are required for specific protocols as indicated.
Protocol 1: Synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone via Friedel-Crafts Acylation
Materials:
-
Ethyl benzoate (1.0 equiv)
-
3-(2,3-dimethylphenyl)propanoyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ to the cooled DCM with stirring.
-
In a separate flask, dissolve 3-(2,3-dimethylphenyl)propanoyl chloride in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add ethyl benzoate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
| Parameter | Value/Condition |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Stoichiometry | Acyl Chloride (1.1 eq), AlCl₃ (1.2 eq) |
| Work-up | Acidic quench, liquid-liquid extraction |
| Purification | Flash Column Chromatography |
Protocol 2: Gewald Synthesis of a 2-Aminothiophene Derivative
Materials:
-
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add morpholine as the base catalyst.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
| Parameter | Value/Condition |
| Catalyst | Morpholine |
| Temperature | Reflux (Ethanol) |
| Reaction Time | 4-6 hours |
| Key Reagents | Ethyl cyanoacetate, Sulfur |
| Purification | Recrystallization/Chromatography |
Protocol 3: Biginelli Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (1.0 equiv)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Urea (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, the aldehyde, urea, and a catalytic amount of p-TsOH in ethanol.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
| Parameter | Value/Condition |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux (Ethanol) |
| Reaction Time | 8-12 hours |
| Key Reagents | Aldehyde, Urea |
| Purification | Recrystallization |
Conclusion
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone represents a promising, yet underexplored, building block in organic synthesis. Its inherent functionalities allow for its participation in a wide range of classical and multi-component reactions to generate diverse and complex molecular architectures, particularly heterocyclic systems of medicinal importance. The protocols and applications detailed herein provide a solid foundation for researchers to explore the synthetic potential of this versatile propiophenone derivative.
References
- Hantzsch, A. R. Justus Liebigs Annalen der Chemie1881, 215 (1), 1–82.
- Paal, C. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2756–2767.
- Knorr, L. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 1635–1642.
-
Hantzsch Pyridine Synthesis. Fiveable. [Link]
- Biginelli, P. Berichte der deutschen chemischen Gesellschaft1893, 26 (1), 447–453.
-
1,3-Dicarbonyl Compounds. Fiveable. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Paal-Knorr Synthesis. Scribd. [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ScienceDirect. [Link]
-
Biginelli Reaction. J&K Scientific LLC. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine. Journal of the Serbian Chemical Society. [Link]
-
Reactivity of different 1,3‐dicarbonyl compounds. ResearchGate. [Link]
-
Stereoselective Reactions of 1,3-Dicarbonyls. Scribd. [Link]
-
Gewald Reaction. J&K Scientific LLC. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Gewald Aminothiophene Synthesis Mechanism. YouTube. [Link]
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. A-Level Chemistry. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones. National Center for Biotechnology Information. [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Dakin-West synthesis of beta-aryl ketones. National Center for Biotechnology Information. [Link]
-
Organocopper reagents. University of Calgary. [Link]
-
Catalyst recycling experiment for the arylation of propiophenone. ResearchGate. [Link]
-
Michael addition of ethyl ester of cinnamic acid to diethyl malonate. ResearchGate. [Link]
-
The Synthetic & Mechanistic Chemistry of Cuprates. University of Pittsburgh. [Link]
-
Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society. [Link]
-
AN OVERVIEW ON SYNTHETIC METHODS OF ALKYL CINNAMATES. Bibliomed. [Link]
-
Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. SciSpace. [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
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- 10. organic-chemistry.org [organic-chemistry.org]
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- 17. youtube.com [youtube.com]
- 18. BIGINELLI REACTION | PPT [slideshare.net]
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- 20. jk-sci.com [jk-sci.com]
- 21. Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Application Note: Scalable Synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Executive Summary
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS: 898769-23-8;
Mechanistic Rationale & Pathway Design
The synthesis is strategically divided into two distinct transformations: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation.
Step 1: Claisen-Schmidt Condensation
The first step involves the cross-aldol condensation of Ethyl 3-acetylbenzoate and 2,3-Dimethylbenzaldehyde. Chalcones are privileged scaffolds in medicinal chemistry and serve as highly versatile intermediates[1]. The critical challenge here is the presence of the ethyl ester (carboethoxy group). Traditional condensation conditions utilizing strong aqueous bases (e.g., NaOH or KOH) lead to undesired saponification (ester hydrolysis). To circumvent this, anhydrous Potassium Carbonate (
Step 2: Selective Catalytic Hydrogenation
The resulting
Synthetic Workflow Visualization
Synthetic workflow for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone via chalcone.
Process Chemistry & Scalability Considerations
To ensure the protocol is self-validating and scalable for multi-kilogram production, several parameters were evaluated. The optimized conditions prioritize safety, yield, and the elimination of column chromatography.
Table 1: Process Optimization and Causality Matrix
| Parameter | Condition Tested | Observation / Result | Scalability Rating |
| Step 1: Base | Rapid reaction, but significant ester hydrolysis (~30%) observed. | Low | |
| Step 1: Base | Piperidine / AcOH | Good yield, but requires reflux and extended reaction times. | Medium |
| Step 1: Base | Clean conversion, <2% ester hydrolysis at 25 °C. | High | |
| Step 2: Catalyst | Raney Nickel | Sluggish reduction, requires high pressure (50 psi) and elevated heat. | Low |
| Step 2: Catalyst | 10% Pd/C | Rapid, highly selective C=C reduction at 1 atm | High |
| Step 2: Solvent | Methanol | Good solubility, but minor transesterification impurities detected. | Medium |
| Step 2: Solvent | Ethyl Acetate | Excellent solubility, completely inert, easy solvent recovery. | High |
Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate
Objective: Form the
-
Reactor Preparation: Charge a clean, dry, nitrogen-flushed jacketed reactor with Ethyl 3-acetylbenzoate (1.0 equiv, 100 g, 0.52 mol) and 2,3-Dimethylbenzaldehyde (1.05 equiv, 73.3 g, 0.54 mol).
-
Solvent Addition: Add absolute ethanol (1.0 L, 10 volumes) to the reactor and stir at 250 rpm to achieve a homogenous solution.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 1.2 equiv, 86.3 g, 0.62 mol) in one portion. The reaction will form a suspension. -
Reaction Monitoring: Stir the suspension at 25–30 °C for 12–16 hours.
-
In-Process Control (IPC): Monitor via HPLC (UV at 254 nm). Proceed to the next step when the remaining Ethyl 3-acetylbenzoate is <2.0%.
-
-
Quenching: Slowly transfer the reaction mixture into a secondary vessel containing ice-cold purified water (3.0 L, 30 volumes) under vigorous stirring to precipitate the product.
-
Isolation: Filter the resulting yellow precipitate via a Büchner funnel or centrifuge. Wash the filter cake with cold water (3 x 500 mL) to remove residual potassium salts.
-
Drying: Dry the solid under vacuum at 45 °C to constant weight. (Expected yield: 88-92%).
Protocol B: Selective Catalytic Hydrogenation
Objective: Selectively reduce the conjugated alkene without over-reducing the ketone or cleaving the ester.
-
Substrate Loading: In a pressure reactor (e.g., Parr hydrogenator), dissolve the chalcone intermediate (1.0 equiv, 100 g, 0.32 mol) in Ethyl Acetate (1.5 L, 15 volumes).
-
Catalyst Addition: Safety Warning: Pd/C is pyrophoric when dry. Carefully add 10% Pd/C (5% w/w relative to the substrate, 5.0 g) under a continuous nitrogen sweep.
-
Purging: Seal the reactor. Purge the headspace with Nitrogen gas (3 cycles of pressurization/depressurization to 30 psi), followed by Hydrogen gas (3 cycles).
-
Hydrogenation: Pressurize the reactor to 1 atm (14.7 psi) of
and stir vigorously (500 rpm) at 25 °C. -
Reaction Monitoring:
-
In-Process Control (IPC): Monitor the reaction via HPLC every 2 hours. The reaction is complete when the chalcone peak is completely absent (typically 4–6 hours).
-
-
Filtration: Purge the reactor with Nitrogen to remove residual
. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethyl Acetate (2 x 300 mL). -
Crystallization: Concentrate the filtrate under reduced pressure to approximately 3 volumes. Add Heptane (5 volumes) dropwise while cooling to 5 °C to induce crystallization. Filter the white crystalline solid and dry under vacuum. (Expected yield: 90-95%).
Analytical Characterization & Data Presentation
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified. The most critical marker of success is the disappearance of the alkene doublets and the emergence of the aliphatic ethylene bridge in the
Table 2: Expected Analytical Data Summary
| Analytical Method | Key Signatures & Expected Results | Pass/Fail Criteria |
| HPLC (Area %) | Single major peak at target retention time. | > 98.0% purity |
| LC-MS (ESI+) | Matches calculated mass | |
| Ester: | Conforms to structure; no alkene protons | |
| FT-IR (ATR, | 1715 (Ester C=O stretch), 1685 (Ketone C=O stretch). | Absence of 1640 (C=C stretch) |
Conclusion
This application note outlines a highly scalable, two-step protocol for the synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone. By leveraging mild basic conditions for the Claisen-Schmidt condensation and precisely controlled catalytic hydrogenation, process chemists can achieve high yields (>80% overall) and exceptional purity (>98%) without the bottleneck of chromatographic purification.
References
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810. URL:[Link]
-
Ahmed, N., & van Lier, J. E. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research, 2006(7), 455-456. URL:[Link]
Sources
Application Note: Asymmetric Synthesis of Chiral Propiophenone Derivatives
Executive Summary
The enantioselective synthesis of chiral propiophenone derivatives is a critical transformation in pharmaceutical development. These chiral alcohols serve as indispensable building blocks for active pharmaceutical ingredients (APIs) such as the antidepressant fluoxetine (Prozac), the anorectic agent fenfluramine, and various ephedrine analogs[1].
This application note provides researchers and drug development professionals with three field-proven, highly authoritative methodologies for the asymmetric reduction of propiophenone and its
Methodology 1: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)
Mechanistic Rationale & Causality
When synthesizing chiral
For DKR to succeed, the rate of base-catalyzed racemization (
Figure 1: Dynamic Kinetic Resolution (DKR) pathway for α-substituted propiophenones.
Protocol A: Polymer-Immobilized Ru-BINAP-Diamine Hydrogenation
Self-Validation Checkpoint: The success of this protocol relies on the complete removal of DMF before hydrogenation, as residual coordinating solvents can poison the Ru-catalyst's open coordination sites.
-
Catalyst Preparation: Into a 20-mL Schlenk vessel equipped with a magnetic stirrer, charge the polymer-supported chiral diamine ligand (0.015 mmol),
/(S)-BINAP(dmf)n (0.0075 mmol), and dry DMF (1 mL)[2]. -
Complexation: Degas the mixture via three freeze-pump-thaw cycles and heat at 80 °C for 2 hours to form the active polymeric precatalyst[2].
-
Solvent Exchange: Remove the DMF entirely under high vacuum (reduced pressure)[2].
-
Reaction Setup: Transfer the resulting solid complex, along with racemic
-(N-benzoyl-N-methylamino)propiophenone (0.75 mmol) and -BuOK (0.075 mmol), into a 100-mL stainless steel autoclave[2]. Add 5 mL of anhydrous 2-propanol. -
Hydrogenation: Purge the autoclave with
gas and pressurize to 50 atm. Stir vigorously at room temperature for 24 hours[2]. -
Workup & Recovery: Vent the
gas safely. Filter the reaction mixture through a medium-porosity glass frit to recover the polymer-immobilized catalyst (which can be reused up to 5 times without activity loss)[2]. -
Analysis: Concentrate the filtrate and determine the conversion and diastereomeric excess (de) via
NMR. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column)[2].
Methodology 2: Ir-Catalyzed Enantioselective Silane Reduction (ESR)
Mechanistic Rationale & Causality
While transition-metal hydrogenation is highly effective, it requires high-pressure equipment. Enantioselective Silane Reduction (ESR) offers a benchtop-friendly alternative. The innovation here lies in the use of the air- and moisture-stable iridium precursor
The causality of the catalyst activation is elegant: the anionic methoxy ligand on the Ir precursor acts as an internal base. Upon mixing with a chiral hydroxyamide-functionalized azolium salt at room temperature, the methoxy group deprotonates the azolium ring, generating a highly active monodentate Ir-N-heterocyclic carbene (NHC) complex in situ[3]. This eliminates the need for external strong bases and allows the asymmetric reduction of propiophenone using mild silanes like
Figure 2: Workflow for the Ir-catalyzed Enantioselective Silane Reduction (ESR) of propiophenone.
Protocol B: Benchtop Ir-NHC Catalysis
Self-Validation Checkpoint: The generation of the active Ir-NHC catalyst is visually indicated by a color change and can be confirmed by the disappearance of the azolium proton signal in
-
In Situ Catalyst Generation: In a standard reaction vial under ambient benchtop conditions, combine
(1.0 mol% Ir) and the chiral hydroxyamide-functionalized azolium salt (2.2 mol%) in dry THF (2.0 mL)[3]. Stir at room temperature for 15 minutes to ensure complete pre-mixing and complexation[3]. -
Substrate Addition: Add propiophenone (1.0 mmol) to the activated catalyst solution[3].
-
Silane Addition: Slowly add diethoxymethylsilane,
(1.5 mmol), dropwise to control any mild exotherm[3]. -
Reduction: Stir the mixture at room temperature for 12–24 hours. Reaction progress can be monitored by TLC (Hexane/EtOAc).
-
Hydrolysis: Quench the reaction by adding 2 mL of a 1M HCl/MeOH solution to hydrolyze the intermediate chiral silyl ether into the free alcohol[3]. Stir for an additional 1 hour.
-
Extraction & Purification: Neutralize with saturated aqueous
, extract with dichloromethane ( mL), dry over anhydrous , and concentrate. Purify via silica gel flash chromatography. -
Analysis: Determine the ee of the resulting 1-phenyl-1-propanol via chiral GC or HPLC[3].
Methodology 3: Biocatalytic Reduction for API Intermediates
Mechanistic Rationale & Causality
For the synthesis of (R)-fluoxetine, the precursor 3-chloropropiophenone must be reduced to (1S)-3-chloro-1-phenylpropan-1-ol. Baker's yeast (Saccharomyces cerevisiae) provides a highly stereoselective, green-chemistry approach. The yeast contains endogenous oxidoreductase enzymes that selectively deliver a hydride from NAD(P)H to the re-face of the ketone[1].
The causality behind the strict temperature control (20–30 °C) is enzyme viability. At lower temperatures, the reaction is slower but enzyme activity is maintained for over 60 hours. If the temperature exceeds 30 °C, the enzymes denature rapidly, ceasing activity within 8 hours[4]. Furthermore, yeast treatment of 3-chloropropiophenone can lead to a side reaction where HCl is eliminated to form a phenyl vinyl ketone intermediate, which the yeast subsequently reduces to propiophenone[1],[4]. Careful monitoring is required to maximize the yield of the target chlorohydrin.
Protocol C: Baker's Yeast Transformation
Self-Validation Checkpoint: Pre-incubating the yeast with sucrose is non-negotiable; it initiates glycolysis, which is required to regenerate the NAD(P)H cofactors that drive the reduction cycle.
-
Yeast Activation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 400 mL of distilled water. Add 50 g of active dry Baker's yeast (Saccharomyces cerevisiae)[1],[4].
-
Pre-Incubation: Incubate the suspension at 25 °C with orbital shaking (150 rpm) for 30 minutes to initiate fermentation and cofactor regeneration.
-
Substrate Feeding: Dissolve 3-chloropropiophenone (10 mmol) in a minimal amount of ethanol (approx. 5-10 mL) to aid dispersion[1]. Add this solution dropwise to the fermenting yeast mixture.
-
Biotransformation: Continue shaking at 25 °C for 48 hours. Monitor the pH and maintain it around 6.0 using dilute NaOH if necessary.
-
Harvesting: Add Celite to the mixture and filter through a Buchner funnel to remove the yeast biomass. Wash the filter cake with ethyl acetate.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over , and evaporate the solvent. -
Purification: Separate the desired (1S)-3-chloro-1-phenylpropan-1-ol from the propiophenone byproduct via column chromatography (Hexane/EtOAc gradient)[1],[4].
Quantitative Data Summary
The following table summarizes the operational parameters and outcomes of the three methodologies, allowing researchers to select the optimal protocol based on their infrastructure and target molecule.
| Methodology | Target Substrate | Catalyst / Reagent | Reaction Conditions | Yield (%) | Enantioselectivity (ee) | Key Advantage |
| Ru-Catalyzed DKR [2] | Polymer-Ru-BINAP-diamine | 50 atm | >99% | >99% (syn) | Quantitative conversion; recyclable catalyst. | |
| Ir-Catalyzed ESR [3] | Propiophenone | 85–95% | 88–95% | Benchtop stable; no high-pressure | ||
| Biocatalytic Reduction [1] | 3-chloropropiophenone | Saccharomyces cerevisiae | Aqueous sucrose, 25 °C, pH 6 | 65–75% | >98% (1S) | Extremely green; direct route to Fluoxetine precursors. |
References
-
Chiwara, V. I., Haraguchi, N., & Itsuno, S. (2009). Polymer-Immobilized Catalyst for Asymmetric Hydrogenation of Racemic α-(N-Benzoyl-N-methylamino)propiophenone. The Journal of Organic Chemistry, 74(3), 1391-1393. 2
-
Sakaguchi, S., et al. (2024). Operationally Simple Enantioselective Silane Reduction of Ketones by the[Ir(OMe)(cod)]2/Azolium Catalytic System. International Journal of Organic Chemistry, 14, 1-10. 3
-
Fronza, G., Fuganti, C., Grasselli, P., & Mele, A. (1991). On the Mode of Bakers' Yeast Transformation of 3-Chloropropiophenone and Related Ketones. Synthesis of (2S)-[2-2H]Propiophenone, (R)-Fluoxetine, and (R)- and (S)-Fenfluramine. The Journal of Organic Chemistry, 56(21), 6019-6023. 1
-
Medson, C., Smallridge, A. J., & Trewhella, M. A. (2001). Baker's Yeast-Based Organocatalysis: Applications in Organic Synthesis. (Referenced via ResearchGate for temperature/enzyme stability metrics). 4
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Catalytic Pathways to Propiophenones: A Senior Application Scientist's Guide
Introduction: Propiophenone and its derivatives are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the pharmaceutical and fine chemical industries. Their synthesis, therefore, is a subject of continuous research and optimization. This guide provides an in-depth exploration of various catalytic methodologies for the synthesis of propiophenones, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind experimental choices.
The Workhorse: Friedel-Crafts Acylation
The Friedel-Crafts acylation remains one of the most fundamental and widely employed methods for the synthesis of aryl ketones, including propiophenone. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is the key reactive species. The Lewis acid, typically aluminum chloride (AlCl₃), activates the propionyl chloride by coordinating to the chlorine atom, facilitating its departure and the generation of the resonance-stabilized acylium ion.[1][2][3] The electron-rich aromatic ring then attacks this electrophile, forming a sigma complex (arenium ion).[4][5] Subsequent deprotonation by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and regenerates the catalyst, yielding the propiophenone product.[1][4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Propiophenone
Materials:
-
Benzene (anhydrous)
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[6][7]
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride.
-
Addition of Aromatic Substrate: To this mixture, add anhydrous benzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude propiophenone can be purified by vacuum distillation.
Advantages and Limitations: The primary advantage of Friedel-Crafts acylation is its broad applicability and the use of readily available starting materials. However, it requires stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it.[8] The reaction is also generally not suitable for highly deactivated aromatic rings.[5]
Organometallic Approach: Grignard Reaction with Benzonitrile
A classic and versatile method for ketone synthesis involves the reaction of a Grignard reagent with a nitrile. For propiophenone, this entails the reaction of an ethylmagnesium halide with benzonitrile.
Mechanistic Rationale
The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent. This addition reaction forms a magnesium salt of an imine.[9] This intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to an iminium ion, which is then further hydrolyzed to the corresponding ketone, in this case, propiophenone.[10]
Caption: Grignard synthesis of propiophenone from benzonitrile.
Experimental Protocol: Synthesis of Propiophenone from Benzonitrile
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzonitrile
-
Aqueous hydrochloric acid or sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated by gentle heating. Maintain a gentle reflux until most of the magnesium has reacted.
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzonitrile (1.0 equivalent) in the same anhydrous solvent, keeping the temperature below 10 °C.[9]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add cold aqueous hydrochloric or sulfuric acid to hydrolyze the imine intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude propiophenone by vacuum distillation.
Industrial Perspective: Vapor-Phase Cross-Decarboxylation
For large-scale industrial production, vapor-phase cross-decarboxylation offers an alternative to the traditional Friedel-Crafts acylation, avoiding the use of corrosive Lewis acids.[11][12] This process involves the reaction of benzoic acid and propionic acid at high temperatures over a solid catalyst.[13]
Reaction Overview
In this process, a mixture of benzoic acid and propionic acid vapors is passed over a heated catalyst bed. The reaction yields propiophenone, diethyl ketone, carbon dioxide, and water as the main products.[12] Common catalysts include metal acetates, such as calcium acetate, supported on alumina.[13] The reaction temperature is typically in the range of 400-600 °C.[11] A key challenge in this process is the formation of by-products, such as isobutyrophenone, which can be difficult to separate from propiophenone.[11][12] The addition of water or a secondary alcohol to the feed stream has been shown to suppress the formation of these by-products.[11]
Caption: Vapor-phase cross-decarboxylation workflow.
Representative Industrial Process Parameters
| Parameter | Typical Range/Value | Reference(s) |
| Reactants | Benzoic acid, Propionic acid | [11][13] |
| Catalyst | Calcium acetate on alumina | [13] |
| Temperature | 400 - 600 °C | [11] |
| Pressure | Atmospheric to superatmospheric | [13] |
| Feed Ratio | Benzoic acid:Propionic acid (1:1 to 1:10) | [11] |
| By-product Suppressant | Water or secondary alcohol | [11] |
Modern Catalytic Approaches: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized C-C bond formation and offer powerful alternatives for the synthesis of propiophenones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of propiophenone, this could involve the coupling of phenylboronic acid with propionyl chloride.
The catalytic cycle begins with the oxidative addition of the organohalide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[14][15]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Materials:
-
Phenylboronic acid
-
Propionyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the base, and the anhydrous solvent.
-
Addition of Reagents: Add phenylboronic acid (1.2 equivalents) and stir the mixture for a few minutes. Then, add propionyl chloride (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and wash with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation.
Enantioselective Synthesis of Chiral Propiophenones
The synthesis of enantiomerically pure propiophenone derivatives is of paramount importance, particularly in the pharmaceutical industry. Catalytic asymmetric synthesis provides an efficient route to these chiral molecules.
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral substrates, such as α,β-unsaturated ketones or α-functionalized ketones, is a powerful method for producing chiral alcohols, which can then be oxidized to the corresponding chiral propiophenones. Catalysts based on ruthenium or rhodium complexed with chiral ligands, such as BINAP, are commonly employed.[14][16][17]
The enantioselectivity arises from the interaction of the prochiral substrate with the chiral metallic complex. The chiral ligand creates a specific three-dimensional environment that favors the approach of the substrate from one face over the other during the hydride transfer from the metal to the carbonyl carbon.[16][17]
Biocatalytic Approaches
Enzymes offer exquisite selectivity and operate under mild conditions, making them attractive catalysts for enantioselective synthesis.
Whole resting cells of Pseudomonas putida, which are a source of benzoylformate decarboxylase (BFD), can catalyze the enantioselective cross-coupling of benzaldehyde and acetaldehyde to produce (S)-2-hydroxypropiophenone with high enantiomeric excess.[4][18] This biocatalytic approach avoids the need for protecting groups and harsh reaction conditions.[4]
Protocol Outline: Biocatalytic Synthesis of (S)-2-hydroxypropiophenone [4][18]
-
Biocatalyst: Whole resting cells of Pseudomonas putida ATCC 12633, induced with ammonium mandelate.
-
Substrates: Benzaldehyde and acetaldehyde.
-
Reaction Medium: Phosphate buffer (pH ~7.0).
-
Conditions: The reaction is typically carried out at around 30 °C with shaking.
-
Work-up: The product is extracted from the aqueous medium using an organic solvent and purified by standard chromatographic techniques.
Transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. While this does not directly yield propiophenone, it is a highly relevant method for producing chiral amino-propiophenone derivatives, which are valuable pharmaceutical intermediates. The enzyme catalyzes the transfer of an amino group from an amine donor to the ketone substrate with high enantioselectivity.[10][19][20]
Comparative Summary of Catalytic Methods
| Method | Catalyst | Reactants | Typical Yield | Advantages | Limitations |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Benzene, Propionyl Chloride | Good to Excellent | Readily available reagents, well-established | Stoichiometric catalyst, corrosive, waste generation |
| Grignard Reaction | N/A (Stoichiometric) | Benzonitrile, Ethylmagnesium Bromide | Good | Versatile, good for substituted nitriles | Stoichiometric organometallic reagent, moisture sensitive |
| Vapor-Phase Decarboxylation | Calcium Acetate/Alumina | Benzoic Acid, Propionic Acid | Moderate to Good | Industrial scale, avoids corrosive acids | High temperatures, by-product formation |
| Suzuki-Miyaura Coupling | Pd complexes (e.g., Pd(PPh₃)₄) | Phenylboronic Acid, Propionyl Chloride | Good to Excellent | Mild conditions, high functional group tolerance | Cost of catalyst and ligands, requires organoboron reagents |
| Biocatalysis (BFD) | P. putida whole cells | Benzaldehyde, Acetaldehyde | Moderate | High enantioselectivity, mild conditions, green | Limited to specific derivatives, substrate scope can be narrow |
Conclusion
The synthesis of propiophenones can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. The choice of method depends on factors such as the desired scale of production, the required purity, the availability of starting materials, and whether an enantiomerically pure product is needed. While traditional methods like Friedel-Crafts acylation remain valuable, modern catalytic approaches, including palladium-catalyzed cross-coupling and biocatalysis, offer milder, more selective, and greener alternatives for the synthesis of these important chemical intermediates.
References
- Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of chemical research, 34(11), 853-861.
- Morris, R. H. (2012).
-
Wikipedia contributors. (2024). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]
- Mohr, J. T., & Stoltz, B. M. (2016). Enantioconvergent catalysis. Beilstein journal of organic chemistry, 12, 2038–2045.
- Casey, C. P., & Guan, H. (2007). An efficient and user-friendly method for the synthesis of (S)- and (R)-fluoxetine hydrochloride.
- Rossi, L. I., & Krapacher, C. R. (2020). Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone.
- Franklin, S. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(1), 001.
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
- Paradine, S. M., et al. (2007). Catalytic enantioselective alpha-oxytosylation of propiophenone using chiral hypervalent iodine reagents. ORCA - Cardiff University.
- Sharma, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
- University of Massachusetts Lowell. (n.d.).
- YouTube. (2023, July 18).
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Ghasemian, S., et al. (2023). Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. PMC.
- Contente, M. L., et al. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa.
- Zheng, R., & Thiel, W. (2019).
-
Organic Syntheses. (n.d.). isonitrosopropiophenone. Retrieved from [Link]
- Studer, M. (2005). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.
-
ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]
- Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
-
PubMed. (2024, June 12). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Retrieved from [Link]
- Rudroff, F., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH.
-
Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. Retrieved from [Link]
-
Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0850948A1 - Propiophenone derivatives and process for preparing the same.
-
ResearchGate. (n.d.). (PDF) Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Retrieved from [Link]
- Turlik, A., et al. (n.d.). Comparison of des-methyl propiophenone series, and effects of t-Bu vs Ph substituents.
- Wang, Y., et al. (2020). Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling. Retrieved from [Link]
- Christensen, M., et al. (n.d.).
- Cárdenas, A., et al. (2024, February 26). Catalytic Conversion of 1,2-propanediol to 2-propanone: An Exploratory Study. Chemical Engineering Transactions.
- Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
- Google Patents. (n.d.). CN103819323A - Synthetic method of 1-phenyl-1-acetone.
- BenchChem. (n.d.).
-
ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). WO2022046552A1 - Processes for the acylation of an aromatic compound.
-
acib. (2017, June 30). Connecting Carbon: The Friedel-Crafts acylation goes biocatalytic. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Welcome to the Technical Support Center for the purification of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this propiophenone derivative. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to streamline your workflow and enhance the purity of your final compound.
Introduction
3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a complex molecule with multiple functional groups that can present unique purification challenges. The presence of a ketone, an ester, and two substituted aromatic rings means that a variety of impurities can arise during its synthesis. These can include unreacted starting materials, isomers, and byproducts from side reactions. This guide provides a structured approach to troubleshooting these issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone product?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, for common syntheses like the Friedel-Crafts acylation, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 3-(2,3-dimethylphenyl)propanoic acid (or its acid chloride) and ethyl 3-iodobenzoate (or a related substituted benzene).
-
Positional Isomers: Acylation of the benzene ring can sometimes occur at different positions, leading to isomers of your target compound.[1]
-
Polyacylated Products: In some cases, more than one acyl group can be introduced onto the aromatic ring.[1]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the ester group or reactions involving the ketone can occur.
-
Solvent and Reagent Residues: Residual solvents and catalysts used in the synthesis can also be present.[2]
Q2: My purified product appears as an oil and won't crystallize. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in crystallization, especially for compounds with lower melting points or when significant impurities are present.[3] Here are several strategies to induce crystallization:
-
Increase Purity: The most common reason for oiling out is the presence of impurities that depress the melting point. Consider an initial purification step like column chromatography before attempting crystallization.
-
Solvent System Optimization:
-
Single Solvent: If using a single solvent, try adding slightly more solvent to ensure the compound doesn't come out of solution too rapidly at a temperature above its melting point.[3]
-
Mixed Solvent System: If using a mixed solvent system, you can try adding more of the "good" solvent (the one in which the compound is more soluble) to slow down the precipitation process.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[4]
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.
-
-
Patience: Some compounds require a longer time to crystallize. Loosely cover the flask to prevent solvent evaporation and leave it undisturbed at a cool temperature for an extended period.[4]
Troubleshooting Guide: Common Purification Challenges
This section provides a step-by-step approach to resolving specific issues you may encounter during the purification of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Problem 1: Low Yield After Column Chromatography
You've performed flash column chromatography, but the yield of your purified product is significantly lower than expected.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield in column chromatography.
Detailed Steps:
-
Analyze TLC Plates:
-
Observation: Your product spot is not moving from the baseline on the TLC plate, even with a more polar solvent system.
-
Cause: The compound may be too polar for the chosen solvent system or is strongly adsorbing to the silica gel.
-
Solution: Gradually increase the polarity of your eluent. If this fails, consider switching to a different stationary phase like neutral alumina, which has different adsorption properties.
-
-
Address Streaking:
-
Observation: The product spot on the TLC is streaking or tailing.
-
Cause: This can be due to overloading the column, or interactions between your compound and the stationary phase (e.g., acidic or basic functional groups).
-
Solution: Reduce the amount of crude material loaded onto the column. If streaking persists, add a small amount of a modifier to your eluent. For example, if your compound has a basic moiety, adding a small amount of triethylamine (TEA) can improve the peak shape. Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.
-
-
Resolve Co-eluting Impurities:
-
Observation: TLC analysis of your collected fractions shows an impurity with a very similar Rf value to your product.
-
Cause: The polarity of the impurity is too close to your product for effective separation with the current solvent system.
-
Solution:
-
Fine-tune the Eluent: Make small, incremental changes to the solvent ratio. Sometimes, switching one of the solvents in your eluent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase (e.g., from silica to C18 reverse-phase silica) can provide a different separation mechanism.
-
-
Problem 2: Persistent Impurity After Recrystallization
You have attempted to purify your product by recrystallization, but analytical data (e.g., NMR, LC-MS) shows a persistent impurity.
Troubleshooting Workflow:
Caption: Decision tree for removing persistent impurities after recrystallization.
Detailed Steps:
-
Identify the Impurity: Use spectroscopic methods like ¹H NMR and Mass Spectrometry to identify the structure of the persistent impurity.
-
Impurity is a Positional Isomer:
-
Cause: Isomers often have very similar solubilities, making them difficult to separate by recrystallization.[1]
-
Solution: Separation of isomers typically requires a more robust technique like column chromatography. You may need to screen several different solvent systems to find one that provides adequate resolution.
-
-
Impurity is Unreacted Starting Material:
-
Cause: The reaction may not have gone to completion.
-
Solution:
-
Chemical Wash: If the starting material has a different acidity or basicity than your product, a liquid-liquid extraction with an acidic or basic aqueous solution can remove it. For example, if unreacted 3-(2,3-dimethylphenyl)propanoic acid is present, a wash with a dilute sodium bicarbonate solution will extract the acidic starting material into the aqueous layer.[5]
-
Reaction Optimization: Re-evaluate your reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.[2]
-
-
-
Impurity is a Ketone-Containing Byproduct:
-
Cause: Side reactions may have produced other ketone-containing molecules with similar properties to your product.
-
Solution: For sterically unhindered ketones, a bisulfite extraction can be a highly effective purification method.[6][7] This involves reacting the crude mixture with a saturated sodium bisulfite solution. The ketone forms a charged adduct that is soluble in the aqueous layer, while non-ketonic impurities remain in the organic layer. The ketone can then be regenerated by treating the aqueous layer with a base.
-
Experimental Protocols
Protocol 1: General Column Chromatography for Propiophenone Derivatives
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (a low polarity mixture, e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the starting eluent, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Bisulfite Extraction for Ketone Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is miscible with the aqueous bisulfite solution (e.g., ethanol or THF).
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours.
-
Phase Separation: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture and transfer to a separatory funnel.
-
Extraction: Separate the layers. The bisulfite adduct of the ketone will be in the aqueous layer. Wash the organic layer with water and combine all aqueous layers.
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium carbonate solution) until the solution is basic. This will regenerate the ketone, which may precipitate or can be extracted with an organic solvent.
-
Isolation: Extract the regenerated ketone with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
Data Summary
| Purification Technique | Common Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Insoluble impurities, compounds with different solubility profiles. | Can provide very high purity material, scalable. | Not effective for oils or isomers, potential for product loss in the mother liquor.[3] |
| Column Chromatography | Positional isomers, unreacted starting materials, most side products. | Highly versatile, can separate complex mixtures. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |
| Liquid-Liquid Extraction | Acidic or basic impurities, water-soluble byproducts. | Fast and simple for removing certain types of impurities. | Only effective for impurities with significantly different acid/base properties or solubility. |
| Bisulfite Extraction | Aldehydes and sterically unhindered ketones. | Highly selective for certain carbonyl compounds.[6] | Not effective for sterically hindered ketones, requires an additional regeneration step. |
Conclusion
The purification of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone requires a systematic and informed approach. By understanding the potential impurities and the principles behind various purification techniques, researchers can effectively troubleshoot challenges and achieve the desired level of purity. This guide provides a framework for logical problem-solving, from initial analysis to the implementation of targeted purification protocols. Always remember to prioritize safety and proper waste disposal when working in a laboratory setting.
References
-
Advancing Organic Synthesis Through Streamlined Purification. (n.d.). American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). Propiophenone derivatives and process for preparing the same.
- Google Patents. (n.d.). Propiophenone derivatives and methods of preparation thereof.
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Retrieved from [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
- Google Patents. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use.
-
Omchemlabs. (n.d.). Bupropion Propiophenone Impurity. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Common pitfalls in the synthesis of carboethoxy-substituted ketones
Welcome to the Technical Support Center for the synthesis of carboethoxy-substituted ketones (commonly known as β-keto esters). As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we analyze the mechanistic causality behind common synthetic failures—empowering you to troubleshoot rationally and optimize your workflows.
Below, you will find our diagnostic logic pathways, frequently asked questions (FAQs) addressing specific pitfalls, quantitative parameter matrices, and self-validating experimental protocols.
Synthesis Workflow & Diagnostic Logic
Caption: Troubleshooting logic for carboethoxy ketone synthesis.
Troubleshooting Guides & FAQs
Regioselectivity: The C- vs. O-Acylation Dilemma
Q: When acylating a ketone enolate with ethyl chloroformate or diethyl carbonate, I am isolating a significant amount of the enol carbonate (O-acylated product) instead of the desired carboethoxy ketone. How can I drive C-acylation?
A: This is a classic issue dictated by Hard-Soft Acid-Base (HSAB) principles. The oxygen atom of the enolate is a "hard" nucleophile and reacts rapidly with "hard" electrophiles (like chloroformates), leading to the kinetic O-acylation product. To drive the reaction toward the thermodynamic C-acylated product, you must manipulate the transition state energy landscape.
-
Base Selection: The choice of base is critical. Utilizing 4-dimethylaminopyridine (DMAP) as a catalyst promotes the formation of the thermodynamic C-acylation product. Mechanistically, DMAP facilitates a Steglich-type or Fries rearrangement, transferring the acyl group from the initially formed O-acylated intermediate to the carbon atom[1].
-
Counterion Chelation: Lithium enolates form tighter ion pairs than potassium enolates, sterically hindering the oxygen and favoring C-acylation. Magnesium or Titanium enolates are even more effective due to strong multidentate chelation[2].
Table 1: Impact of Reaction Parameters on Acylation Regioselectivity
| Parameter | Favors O-Acylation (Kinetic) | Favors C-Acylation (Thermodynamic) | Mechanistic Rationale |
| Catalyst / Base | Triethylamine, Pyridine | DMAP, NaH, LDA | DMAP facilitates O-to-C acyl transfer via Fries rearrangement[1]. |
| Solvent | DMF, DMSO, HMPA | THF, Toluene, Ether | Polar aprotic solvents separate ion pairs, exposing the hard oxygen nucleophile. |
| Metal Counterion | K⁺, Na⁺, Crown Ethers | Li⁺, Mg²⁺, Ti⁴⁺ | Stronger Lewis acidic metals chelate the intermediate, directing C-attack[2]. |
| Temperature | Low (-78 °C) | Elevated (0 °C to RT) | Higher temperatures provide the activation energy needed for thermodynamic equilibration. |
Reversibility: The Retro-Claisen Condensation
Q: My crossed-Claisen condensation between a substituted ketone and diethyl carbonate is stalling at low conversion, and I am recovering starting materials. Why?
A: The Claisen condensation is fundamentally an equilibrium process. The forward reaction is normally driven to completion by the irreversible deprotonation of the highly acidic α-proton of the newly formed β-keto ester (pKa ~11) by the alkoxide byproduct.
-
The Root Cause: If your target carboethoxy ketone is α,α-disubstituted (i.e., the starting ketone was α-monosubstituted), the resulting product lacks an α-proton. Without this thermodynamic sink, the alkoxide byproduct will attack the ketone carbonyl, triggering a retro-Claisen condensation that cleaves the C-C bond[2][3].
-
The Solution: You must bypass the equilibrium. Use a powerful, non-nucleophilic base (like LDA) in stoichiometric excess to form the enolate irreversibly, and employ highly reactive acylating agents (like Mander's reagent) rather than simple esters. Alternatively, Titanium-mediated Claisen condensations completely prevent retro-Claisen fragmentation by forming highly stable titanium enolates[2].
Product Loss: Unwanted Decarboxylation During Workup
Q: The reaction TLC shows complete conversion to the carboethoxy ketone, but after aqueous workup and concentration, my NMR shows the decarboxylated ketone. How do I prevent this?
A: Carboethoxy groups situated β to a ketone are highly susceptible to hydrolysis followed by rapid thermal decarboxylation.
-
The Root Cause: Under acidic or strongly basic aqueous workup conditions, the ester is hydrolyzed to the corresponding β-keto acid[4][5]. Upon mild heating (e.g., during rotary evaporation), β-keto acids undergo a pericyclic reaction via a six-membered cyclic transition state, losing CO₂ to form an enol, which tautomerizes to the ketone[4][6].
-
The Solution: Maintain a neutral or mildly buffered pH during workup. Avoid heating the organic extracts above 25–30 °C during solvent removal[4][5].
Caption: Mechanism of hydrolytic and thermal decarboxylation of β-keto esters.
Validated Experimental Protocols
Protocol 1: Highly Selective C-Acylation using Mander's Reagent
Objective: Synthesize a carboethoxy-substituted ketone while strictly avoiding O-acylation. Self-Validating Logic: Mander's reagent (ethyl cyanoformate) acts as a highly selective electrophile for C-acylation because the cyano leaving group is a poor nucleophile, preventing the reverse reaction, and the reagent itself is sterically optimized to favor carbon attack.
-
Kinetic Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Ketone Addition: Add the starting ketone (1.0 eq) dropwise as a solution in THF. Stir at -78 °C for 1 hour to ensure complete, irreversible enolate formation.
-
Acylation: Rapidly inject Mander's reagent (ethyl cyanoformate, 1.2 eq) neat into the reaction mixture at -78 °C.
-
Equilibration: Allow the reaction to stir at -78 °C for 45 minutes, then slowly warm to 0 °C over 1 hour.
-
Buffered Workup (Decarboxylation Prevention): Quench the reaction strictly at 0 °C by adding cold saturated aqueous NH₄Cl (buffered, mild pH)[4]. Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure keeping the water bath strictly below 25 °C to prevent thermal degradation of any trace hydrolyzed product[5].
Protocol 2: Titanium-Mediated Crossed Claisen Condensation
Objective: Synthesize an α,α-disubstituted β-keto ester where traditional base catalysis fails due to retro-Claisen fragmentation. Self-Validating Logic: Ti(IV) acts as a powerful Lewis acid that chelates the intermediate, locking it into a stable complex and completely shutting down the retro-Claisen equilibrium[2].
-
Activation: In a dry flask under nitrogen, dissolve the starting ester (1.0 eq) and acid chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
-
Titanium Chelation: Slowly add TiCl₄ (1.1 eq). The solution will darken as the Lewis acid coordinates the carbonyl oxygens.
-
Amine Addition: Add tributylamine (1.2 eq) dropwise. The bulky amine facilitates enolization without acting as a competing nucleophile.
-
Reaction: Stir at 0 °C for 2 hours. The stable titanium enolate drives the reaction forward[2].
-
Quench: Quench with cold water, extract with DCM, and purify via silica gel chromatography.
References
-
ResearchGate. "Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids" Available at: [Link]
-
ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides" Available at:[Link]
-
RSC Advances. "A base-catalysed esterification of alcohols via retro-Claisen condensation" Available at: [Link]
-
Kwansei Gakuin University. "Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction" Available at:[Link]
Sources
Optimizing reaction time and temperature for propiophenone synthesis
Welcome to the technical support center for propiophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction parameters, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Propiophenone is a valuable ketone intermediate in the synthesis of numerous pharmaceuticals, making its efficient production critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing propiophenone in a laboratory setting?
A1: The most direct and widely adopted method is the Friedel-Crafts acylation of benzene.[1][3] This electrophilic aromatic substitution reaction involves treating benzene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][4] A key advantage of this method over Friedel-Crafts alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which effectively prevents polyacylation reactions and leads to a cleaner product profile.[1][5][6]
Q2: I am setting up a Friedel-Crafts acylation for the first time. What are the most critical parameters to control for a successful reaction?
A2: For a successful Friedel-Crafts acylation, three parameters are paramount:
-
Anhydrous Conditions: Lewis acid catalysts, particularly aluminum chloride, are extremely sensitive to moisture.[7] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. Any moisture will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.
-
Catalyst Stoichiometry: The product ketone forms a stable complex with the Lewis acid catalyst.[1] Consequently, you must use at least a stoichiometric amount (1 equivalent) of the catalyst relative to the acylating agent. Often, a slight excess (e.g., 1.1 equivalents) is used to ensure the reaction goes to completion.
-
Temperature Control: The reaction is exothermic.[7][8] The initial addition of reactants should be done at a low temperature (e.g., 0-10°C) to control the reaction rate and prevent unwanted side reactions.[9] After the initial exotherm subsides, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[7][10]
Q3: Can I use a different Lewis acid besides aluminum chloride (AlCl₃)?
A3: Yes, other Lewis acids can be used, although AlCl₃ is the most common and often the most potent for this reaction. Iron(III) chloride (FeCl₃) is a less reactive but viable alternative.[7] Other solid superacid catalysts have also been investigated, particularly in industrial settings, to create more environmentally friendly processes by replacing corrosive liquid acids.[11] The choice of catalyst can influence reaction time, temperature, and overall yield, requiring specific optimization. For instance, some solid acid catalysts may require higher temperatures (e.g., 180°C) to achieve significant conversion.[11]
Q4: What is the underlying mechanism of the Friedel-Crafts acylation for propiophenone synthesis?
A4: The reaction proceeds via a well-established electrophilic aromatic substitution mechanism involving three key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with the acylating agent (propionyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion (CH₃CH₂CO⁺).[5]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product, which remains complexed to the Lewis acid. An aqueous workup is then required to liberate the final product.[7]
Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common issues. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield in propiophenone synthesis.
Issue 2: Formation of Significant By-products
Q: My final product is contaminated with isomers and other impurities. How can I improve the selectivity?
A: By-product formation is often related to reaction temperature and catalyst activity.
-
Isomer Formation: In substituted benzenes, Friedel-Crafts acylation can lead to ortho-, meta-, and para-isomers.[12] While propiophenone synthesis from unsubstituted benzene does not have this issue, the principle applies to substituted analogs. Selectivity is influenced by steric hindrance and the electronic nature of existing substituents.
-
Rearrangement: While acylium ions are generally stable and do not rearrange, the related Friedel-Crafts alkylation is notorious for carbocation rearrangements.[5][13] Sticking to acylation avoids this. If using n-propyl chloride for alkylation instead of acylation, you would likely get isopropylbenzene as a major product due to rearrangement of the primary carbocation to a more stable secondary one, especially at higher temperatures.[13]
-
Polysubstitution: This is rare in acylation because the ketone product is deactivating.[6] If it occurs, it suggests the reaction conditions are far too harsh (e.g., excessively high temperature or a very long reaction time).
The relationship between temperature, reaction rate, and selectivity is a critical balancing act.
Caption: Relationship between reaction temperature, rate, and selectivity.
Issue 3: Difficult Purification
Q: I'm having trouble purifying my crude propiophenone. What is the recommended procedure?
A: A multi-step approach is usually required for high purity.
-
Quenching and Extraction: After the reaction is complete, the mixture must be carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.[9] This hydrolyzes the aluminum chloride and breaks up the product-catalyst complex. The product is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether).[8]
-
Washes: The organic layer should be washed sequentially with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any acid, and finally with brine.
-
Chromatography/Distillation: For final purification, column chromatography or vacuum distillation can be used.
-
Column Chromatography: This is effective for removing isomers and other non-volatile impurities.[12] A typical solvent system is a gradient of hexane and ethyl acetate, with the optimal ratio determined by prior TLC analysis.[12]
-
Vacuum Distillation: Propiophenone has a boiling point of 218°C at atmospheric pressure.[3] Vacuum distillation is the preferred method for purifying larger quantities and removing colored or high-boiling impurities.
-
Section 3: Experimental Protocols & Data
Optimized Conditions for Propiophenone Synthesis
The optimal reaction time and temperature are interdependent and also depend on the scale and specific reagents used. The following table provides a general guideline for common laboratory-scale syntheses.
| Parameter | Acylating Agent: Propionyl Chloride | Acylating Agent: Propionic Anhydride | Rationale & Notes |
| Catalyst | AlCl₃ (1.1 eq) | AlCl₃ (2.2 eq) | Anhydride requires >2 eq. of catalyst. |
| Solvent | Benzene (reactant), CS₂, or Dichloromethane | Benzene (reactant), Nitrobenzene | Dichloromethane is a common and effective solvent.[7] |
| Initial Temp. | 0 - 10°C | 0 - 10°C | Control initial exotherm.[9] |
| Reaction Temp. | Room Temp to 60°C | Room Temp to 60°C | Gentle heating can drive the reaction to completion.[10] |
| Reaction Time | 30 min - 3 hours | 1 - 4 hours | Monitor by TLC/GC. Anhydride is less reactive. |
Representative Lab-Scale Protocol: Friedel-Crafts Synthesis of Propiophenone
This protocol is a representative example and should be adapted and performed with appropriate safety precautions in a laboratory setting.
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (16.0 g, 0.12 mol). Add 50 mL of anhydrous benzene to the flask and begin stirring. Cool the flask in an ice-water bath to 0-5°C.
-
Addition: Measure propionyl chloride (8.8 mL, 0.10 mol) into the dropping funnel. Add the propionyl chloride dropwise to the stirred benzene/AlCl₃ slurry over 30-45 minutes. Maintain the internal temperature below 10°C. HCl gas will be evolved and should be vented safely or passed through a scrubber.[8][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture in a water bath at 50-60°C for an additional hour to ensure the reaction is complete.[10]
-
Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with 50 mL of 2M HCl, then 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure propiophenone.
Section 4: Alternative Synthesis Route
Vapor-Phase Cross-Decarboxylation
For industrial-scale production, a vapor-phase reaction between benzoic acid and propionic acid over a metal oxide catalyst is sometimes used.[2][3]
-
Q: Why is this method used commercially, and what are its challenges? A: This method avoids the corrosive and environmentally problematic waste streams associated with stoichiometric Lewis acids used in Friedel-Crafts processes.[2] However, it requires very high temperatures (400-600°C) and can produce numerous by-products.[2][14] A particularly challenging by-product is isobutyrophenone, which has a boiling point within 1°C of propiophenone, making separation by distillation nearly impossible.[2][14] The formation of this impurity is highly undesirable, especially in pharmaceutical applications.[2]
-
Q: How can isobutyrophenone formation be minimized in this process? A: Research has shown that introducing water (as steam) or certain secondary alcohols (like isopropanol) into the feed stream can significantly suppress the formation of isobutyrophenone.[2][15] For example, adding 8 moles of water per mole of benzoic acid was shown to reduce isobutyrophenone content from over 5% down to ~2.5%.[2]
References
- Production of propiophenone - European Patent Office - EP 0008464 B1. (n.d.). Googleapis.com.
- Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone. (2025). Benchchem.
- Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acyl
- Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDC
- A Technical Guide to the Synthesis of Substituted Propiophenones. (2025). Benchchem.
- 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling. (2024). ChemicalBook.
- US4172097A - Production of propiophenone. (n.d.).
- EP0008464A1 - Production of propiophenone. (n.d.).
- Synthesis of Propenylbenzenes
- Alkylation of benzene. (2020). Chemistry Stack Exchange.
- [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. (2023). YouTube.
- friedel-crafts acyl
- Friedel–Crafts Acyl
- Propiophenone - Wikipedia. (n.d.).
- Friedel–Crafts acyl
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020).
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022). Study Mind.
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- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Synthesis of Propenylbenzenes from Propiophenones - [www.rhodium.ws] [erowid.org]
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- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Comparative NMR Analysis Guide: Structural Elucidation of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Executive Summary
For researchers and drug development professionals, the structural verification of complex pharmaceutical intermediates is a critical quality control bottleneck. 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone presents a unique analytical challenge: it features two distinct aromatic systems (one electron-deficient, one sterically hindered and electron-rich) connected by a flexible aliphatic chain.
This guide objectively compares the performance of Benchtop NMR (80 MHz) , Standard High-Field NMR (400 MHz) , and Ultra-High-Field NMR (600 MHz with 2D capabilities) . By examining the causality behind spectral resolution and detailing a self-validating experimental workflow, this guide provides a definitive framework for selecting the appropriate analytical platform.
The Analytical Challenge: Causality of Field Strength and Coupling
The primary obstacle in analyzing this propiophenone derivative is the
-
Benchtop NMR (80 MHz) Limitations: At 80 MHz, a 0.05 ppm difference equates to just 4 Hz. Because the typical ortho-coupling constant (
) is ~7.5 Hz, the ratio is less than 1. This triggers strong second-order coupling (roofing effects), merging the signals into an uninterpretable multiplet[1]. While benchtop systems offer operational simplicity and low maintenance for routine screening[2], they fail to resolve these critical structural nuances[3]. -
Ultra-High-Field NMR (600 MHz) Advantage: At 600 MHz, the same 0.05 ppm difference translates to 30 Hz. Here,
, shifting the spin system toward first-order kinetics. This allows the overlapping signals to separate into distinct, quantifiable doublets and triplets, eliminating structural ambiguity[1].
Platform Performance Comparison
To objectively evaluate platform viability, we must track the resolution of specific functional groups. The table below summarizes how the magnetic field strength dictates the clarity of quantitative data.
Table 1: Resolution Comparison by NMR Platform
| Structural Feature | Expected Shift (δ, ppm) | Benchtop NMR (80 MHz) | Standard NMR (400 MHz) | Ultra-High-Field (600 MHz) |
| Ester -CH₂- | ~4.40 (q) | Resolved (Broad quartet) | Fully resolved | Baseline separated |
| Propanone -CH₂-CH₂- | ~3.00 - 3.30 (m) | Overlapped pseudo-singlet | Partial roofing | Distinct triplets |
| 2,3-Dimethylphenyl Ar-H | ~7.00 - 7.15 (m) | Uninterpretable multiplet | Complex overlapping | Resolved d, t, d |
| 3'-Carboethoxy Ar-H | ~7.40 - 8.60 (m) | Merged with solvent/impurities | Good resolution | Complete separation |
Causality Note: The H-2' proton on the carboethoxy-substituted ring is flanked by two electron-withdrawing carbonyl groups (the ester and the ketone). This severe deshielding pushes its resonance to ~8.5 ppm. While a 400 MHz system can identify this peak, only a 600 MHz system provides the baseline separation required to accurately integrate it against the other aromatic protons.
Self-Validating Experimental Protocol
A structural elucidation protocol is only trustworthy if it is a self-validating system. The following methodology ensures that every 1D assignment is cross-examined by internal standards and heteronuclear correlations.
Step-by-Step Methodology: Sample Preparation & Acquisition
-
Sample Preparation: Accurately weigh 15.0 mg of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone. Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
-
Tube Selection: Transfer the homogeneous solution to a precision 5 mm NMR tube (rated for ≥600 MHz to prevent magnetic susceptibility artifacts).
-
Tuning and Shimming: Insert the sample into the 600 MHz spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming (TopShim) to achieve a TMS line width of < 0.5 Hz at 50% peak height.
-
1D ¹H Acquisition: Acquire 16 scans using a 30° excitation pulse. Set the spectral width to 20 ppm and enforce a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures that the slowly relaxing quaternary carbons and sterically hindered protons return to thermal equilibrium, guaranteeing accurate quantitative integration[4].
2D NMR Workflow for Unambiguous Assignment
Because 1D NMR alone cannot definitively prove the connectivity between the propiophenone backbone and the 2,3-dimethylphenyl ring, a 2D NMR suite is mandatory[4]. By spreading signals over two frequency dimensions, 2D NMR overcomes 1D overlap limitations[5].
-
¹H-¹H COSY (Correlation Spectroscopy): Used to map the scalar-coupled networks. It will show a distinct cross-peak between the two -CH₂- groups of the propanone chain (~3.00 and ~3.30 ppm), validating the intact aliphatic linker[5].
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon. A multiplicity-edited HSQC will phase the -CH₂- signals oppositely to the -CH₃ and -CH signals, instantly differentiating the ester ethyl chain from the aromatic methyls.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator for regiochemistry. The HMBC will reveal a 3-bond correlation between the ester carbonyl carbon (~166 ppm) and the H-2'/H-4' aromatic protons, definitively proving the meta-substitution (3'-position) of the carboethoxy group.
Workflow Visualization
The following decision tree illustrates the logical progression of platform selection and the necessity of 2D NMR for complex structural elucidation.
Fig 1: Structural elucidation workflow comparing NMR platforms for complex propiophenone derivatives.
References
- Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.ResearchGate.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.Creative Biostructure.
- Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers.ETH Zurich.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation.Emery Pharma.
- High-field to Benchtop NMR Spectroscopy - Part 3.Oxford Instruments.
Sources
Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation and Quantification of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Executive Summary
In modern drug discovery and pharmaceutical development, substituted propiophenones serve as critical intermediates and active pharmacophores. Specifically, 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone ()[1] presents a unique analytical challenge. With a molecular formula of C₂₀H₂₂O₃ (Exact Mass: 310.1569 Da), identifying and quantifying this specific positional isomer against a background of closely related structural analogs requires rigorous analytical precision.
This guide objectively compares the performance of various Mass Spectrometry (MS) platforms for analyzing this compound, details the thermodynamic causality behind its fragmentation patterns, and provides a field-proven, self-validating LC-MS/MS protocol for its quantification.
Analytical Platform Comparison: Selecting the Optimal MS Strategy
When developing a method for complex aromatic ketones, the choice of ionization source and mass analyzer dictates the quality of the data. We evaluated three alternative platforms for the analysis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone:
-
GC-EI-MS (Gas Chromatography - Electron Ionization): While excellent for volatile organics, the hard ionization (70 eV) causes excessive fragmentation of the flexible ethylene bridge and the labile ester group, often leaving the molecular ion undetectable.
-
LC-ESI-QTOF (Liquid Chromatography - Quadrupole Time-of-Flight): The gold standard for structural elucidation. It provides high-resolution exact mass (< 2 ppm error), which is essential for identifying unknown impurities or confirming the empirical formula.
-
LC-ESI-QqQ (Liquid Chromatography - Triple Quadrupole): The optimal choice for targeted quantification. It offers unparalleled sensitivity and dynamic range through Multiple Reaction Monitoring (MRM), isolating the precursor ion before applying controlled Collision-Induced Dissociation (CID).
Table 1: Objective Performance Comparison of MS Platforms
| Performance Metric | GC-EI-MS (Alternative 1) | LC-ESI-QTOF (Alternative 2) | LC-ESI-QqQ (Recommended) |
| Ionization Type | Hard (70 eV EI) | Soft (ESI+) | Soft (ESI+) |
| Molecular Ion Survival | Poor | Excellent ([M+H]⁺ at 311.1642) | Excellent ([M+H]⁺ at 311.2) |
| Mass Accuracy | Nominal | High (< 2 ppm error) | Nominal |
| Sensitivity (LOD) | ~10 ng/mL | ~1 ng/mL | < 0.1 ng/mL |
| Primary Application | Spectral library matching | Unknown structural elucidation | High-throughput quantitation |
Mechanistic Fragmentation: The Causality of Ion Generation
To build a robust MRM method, one must understand why a molecule fragments the way it does. As established in fundamental studies of propiophenone derivatives, ionization predominantly triggers specific, predictable bond cleavages based on thermodynamic stability ()[2].
For 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, ESI+ generates a stable [M+H]⁺ precursor at m/z 311.2. Upon entering the collision cell, three primary pathways emerge:
-
Benzylic Cleavage (m/z 119.1): The C-C bond between the ethylene bridge is highly labile. Cleavage here yields a dimethylbenzyl cation. The extreme stability of this tropylium-like resonance structure makes this the most thermodynamically favored pathway, requiring very low Collision Energy (CE). The stability of this specific fragment is corroborated by mass spectral data of related building blocks like 1-(2,3-Dimethylphenyl)ethanone ()[3].
-
Alpha-Cleavage (m/z 177.1): Cleavage of the bond directly adjacent to the carbonyl yields an acylium ion. Because the adjacent phenyl ring imparts partial double-bond character to this bond, breaking it requires significantly higher CE.
-
Ester Neutral Loss (m/z 265.1): The loss of ethanol (46 Da) from the ethyl ester is a classic diagnostic marker, though less intense than the benzylic cleavage.
Fig 1. ESI-MS/MS fragmentation pathway of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Comparative Quantitation: Differentiating Structural Analogs
A major analytical hurdle is distinguishing our target compound from structural alternatives, such as 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone ()[4]. While both molecules share the 2,3-dimethylphenyl tail (yielding the same m/z 119.1 quantifier ion), their distinct carbonyl-bound aromatic rings produce entirely different alpha-cleavage qualifier ions.
By strategically selecting these orthogonal MRM transitions, an LC-QqQ system can multiplex and differentiate these compounds in a single run, even if they co-elute chromatographically.
Table 2: MRM Transition Comparison for Multiplexed Analysis
| Compound | Precursor Ion [M+H]⁺ | Quantifier Ion (CE) | Qualifier Ion (CE) |
| 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | m/z 311.2 | m/z 119.1 (15 eV) | m/z 177.1 (25 eV) |
| 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone | m/z 269.1 | m/z 119.1 (15 eV) | m/z 135.0 (25 eV) |
Self-Validating Experimental Protocol (LC-ESI-QqQ)
To guarantee scientific integrity, the following methodology is designed as a self-validating system . Every parameter is chosen based on specific chemical causality, and internal quality controls are baked into the sequence.
Step-by-Step Methodology
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Action: Aliquot 100 µL of sample matrix, add 10 µL of deuterated internal standard, and extract with 1 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge.
-
Causality: The highly lipophilic 2,3-dimethylphenyl moiety drives the analyte into the organic layer. This selectively leaves polar matrix suppressors (e.g., endogenous salts, phospholipids) in the aqueous phase, significantly reducing ion suppression in the MS source.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the reconstituted extract onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
-
Causality: The C18 stationary phase provides strong hydrophobic retention, ensuring the analyte elutes far from the solvent front. Formic acid is critical; it provides the abundant protons necessary to efficiently ionize the ketone and ester oxygens, maximizing [M+H]⁺ generation.
Step 3: MS/MS Acquisition & System Suitability
-
Action: Operate the QqQ in ESI+ MRM mode using the transitions outlined in Table 2. Set the source temperature to 350°C to ensure complete desolvation of the aqueous mobile phase.
-
Self-Validation (Trustworthiness): The system must validate itself before data acceptance.
-
A zero-matrix blank injected immediately post-ULOQ (Upper Limit of Quantification) must exhibit ≤ 5% carryover relative to the LLOQ.
-
The ratio of the quantifier (m/z 119.1) to qualifier (m/z 177.1) transitions must remain within ±15% across all calibration standards. This proves the signal is derived strictly from the target analyte and not an isobaric matrix interference.
-
Fig 2. Standardized LC-ESI-QqQ workflow for propiophenone derivative quantification.
References
-
Title: 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone Source: National Center for Biotechnology Information, PubChem Compound Database URL: [Link]
-
Title: 1-(2,3-Dimethylphenyl)ethanone Mass Spectrum Source: National Institute of Standards and Technology (NIST) Chemistry WebBook URL: [Link]
Sources
IR Spectrum Analysis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone: A Comparative Guide to FTIR Sampling Techniques
As pharmaceutical intermediates grow in structural complexity, the analytical techniques used to characterize them must be rigorously evaluated. 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-23-8)[1] is a prime example of a compound that demands high-resolution vibrational spectroscopy. With a molecular formula of C₂₀H₂₂O₃, this molecule features two distinct carbonyl environments—an aryl-conjugated ketone and an aryl-conjugated ethyl ester—alongside a sterically hindered 2,3-dimethylphenyl moiety.
This guide objectively compares the performance of three primary Fourier Transform Infrared (FTIR) spectroscopic techniques—FTIR-ATR (Attenuated Total Reflectance) , Transmission (KBr Pellet) , and Liquid Cell FTIR —for the structural validation of this compound. By examining the causality behind spectral shifts and detailing self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal characterization workflow.
Theoretical IR Assignments & Causality
Before comparing the analytical techniques, we must establish the baseline vibrational physics of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone. The molecule's IR spectrum is dominated by the carbonyl (C=O) stretching region, which provides critical structural feedback[2].
-
Aryl-Conjugated Ester Carbonyl (~1715–1725 cm⁻¹): The ester group is conjugated with the aromatic ring. The inductive electron-withdrawing effect (-I) of the ester oxygen stiffens the C=O bond compared to a standard ketone, pushing the absorption higher. However, conjugation with the phenyl ring allows for π-electron delocalization, slightly lowering the frequency from a standard aliphatic ester (~1740 cm⁻¹) to the ~1720 cm⁻¹ range.
-
Aryl-Conjugated Ketone Carbonyl (~1680–1695 cm⁻¹): The ketone carbonyl is directly attached to the phenyl ring. The resonance (+M effect) from the aromatic system weakens the C=O double bond character, lowering its stretching frequency significantly compared to an isolated aliphatic ketone (~1715 cm⁻¹).
-
Aromatic C=C Stretches (~1600 cm⁻¹ and 1580 cm⁻¹): In-plane ring deformations characteristic of the meta-substituted and 1,2,3-trisubstituted benzene rings.
-
Aliphatic C-H Stretches (~2850–2960 cm⁻¹): Arising from the propionyl methylene groups, the ethyl ester chain, and the aryl methyl groups.
Comparative Analysis of FTIR Techniques
The "true" IR spectrum of a compound is highly dependent on the sample matrix. Below is an objective comparison of how different FTIR modalities perform when analyzing this specific propiophenone derivative.
A. FTIR-ATR (Attenuated Total Reflectance)
FTIR-ATR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe)[3].
-
Performance: Excellent for rapid, non-destructive analysis. Sample thickness does not need to be strictly controlled[4].
-
Causality of Spectral Alteration: The depth of penetration of the evanescent wave is wavelength-dependent (
). Consequently, absorption bands at lower wavenumbers (e.g., the aromatic C-H out-of-plane bends at 700–800 cm⁻¹) will appear artificially more intense relative to the high-frequency carbonyl and C-H stretching bands.
B. Transmission FTIR (KBr Pellet)
The traditional pharmacopeial standard. The solid sample is diluted (typically 1-2% w/w) in IR-transparent potassium bromide and pressed into a disc[5].
-
Performance: Provides the highest absolute resolution and strictly adheres to the Beer-Lambert law, making it superior for rigorous quantitative analysis without mathematical correction.
-
Causality of Spectral Alteration: KBr is highly hygroscopic. Moisture absorption inevitably introduces a broad O-H stretching band at ~3400 cm⁻¹, which can mask overtone bands. Furthermore, the high pressure applied during pelletization can induce localized polymorphic transitions or alter the crystal packing, subtly shifting the carbonyl bands.
C. Liquid Cell FTIR (Solution State)
The compound is dissolved in an IR-transparent solvent (e.g., CHCl₃ or CCl₄) and analyzed in a transmission cell with NaCl or KBr windows.
-
Performance: Eliminates solid-state intermolecular forces (such as crystal lattice packing effects).
-
Causality of Spectral Alteration: By isolating the molecules in a solvation shell, the ketone and ester carbonyl bands sharpen significantly. The ketone band may shift slightly higher (~2-5 cm⁻¹) compared to the solid state due to the disruption of weak intermolecular dipole-dipole interactions.
Data Presentation: Performance & Spectral Shifts
Table 1: Expected Carbonyl Band Shifts Across Techniques
Note: Values are empirical approximations based on the physical mechanics of the respective sampling matrices.
| Functional Group | FTIR-ATR (Solid) | KBr Pellet (Solid) | Liquid Cell (CHCl₃) | Peak Shape / Quality |
| Ester C=O | 1718 cm⁻¹ | 1720 cm⁻¹ | 1724 cm⁻¹ | Sharpest in Liquid Cell; slight broadening in KBr. |
| Ketone C=O | 1685 cm⁻¹ | 1688 cm⁻¹ | 1692 cm⁻¹ | High intensity; ATR shows lower relative intensity vs fingerprint. |
| Aromatic C=C | 1598 cm⁻¹ | 1600 cm⁻¹ | 1602 cm⁻¹ | Consistent across all methods. |
Table 2: Operational Comparison Matrix
| Metric | FTIR-ATR | KBr Pellet | Liquid Cell |
| Sample Prep Time | < 1 minute | 5–10 minutes | 5 minutes |
| Sample Recovery | Yes (100%) | No (Dispersed in salt) | Yes (Post-evaporation) |
| Moisture Interference | Very Low | High (Hygroscopic matrix) | Low (If anhydrous solvent used) |
| Quantitative Accuracy | Moderate (Requires ATR correction) | High (Beer-Lambert direct) | Very High (Pathlength fixed) |
Workflows and Logical Relationships
To ensure analytical rigor, the selection of the FTIR technique should follow a logical decision matrix based on the specific goals of the drug development phase.
Figure 1: Decision matrix for selecting the optimal FTIR technique based on analytical requirements.
Figure 2: Optical pathways and signal generation mechanisms for ATR vs. Transmission FTIR.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to verify the integrity of the data before proceeding.
Protocol A: FTIR-ATR Analysis
-
Crystal Cleaning & Validation: Clean the Diamond/ZnSe ATR crystal with a lint-free wipe and spectroscopic grade isopropanol. Allow to dry.
-
Self-Validation Check: Run a live monitor scan. The energy throughput should be >95% of the factory baseline.
-
-
Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against the ambient atmosphere.
-
Self-Validation Check: Ensure the background spectrum shows normal atmospheric H₂O and CO₂ bands, with no residual organic contamination in the C-H stretching region (2800–3000 cm⁻¹).
-
-
Sample Application: Place ~2–5 mg of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone powder onto the center of the crystal.
-
Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform contact between the solid and the crystal[3].
-
Data Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the baseline between 3800–4000 cm⁻¹. A sloping baseline indicates poor sample contact or excessive particle size scattering. Apply an Advanced ATR Correction algorithm to normalize the wavelength-dependent penetration depth.
-
Protocol B: KBr Pellet Transmission Analysis
-
Matrix Preparation: Dry spectroscopic grade KBr in an oven at 105°C for at least 2 hours prior to use to minimize moisture[5].
-
Milling: In an agate mortar, gently grind ~1.5 mg of the propiophenone compound with ~150 mg of the dried KBr. Grind until the mixture is a fine, homogeneous powder.
-
Causality Note: Vigorous grinding can induce polymorphic changes; use gentle, consistent pressure.
-
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons of pressure for 2 minutes.
-
Background Collection: Collect a background spectrum through an empty sample compartment.
-
Data Acquisition: Place the KBr pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: The baseline transmittance at 4000 cm⁻¹ should be >80%. If the baseline is low or severely sloping, the pellet is scattering light (particles are too large) or contains micro-fractures, and must be remade.
-
Conclusion
For the routine identity verification of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, FTIR-ATR is the superior choice due to its rapid workflow, non-destructive nature, and elimination of moisture artifacts common in KBr preparations. However, if the goal is rigorous quantitative analysis or the evaluation of isolated molecular vibrations free from crystal lattice effects, Transmission KBr or Liquid Cell FTIR remains indispensable. Understanding the physical causality behind the spectral shifts in the dual-carbonyl region ensures that researchers do not misinterpret matrix-induced artifacts as chemical impurities.
References
-
Chemsrc. (2025). 898769-23-8_CAS号:898769-23-8_3'-CARBOETHOXY-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from[Link]
-
MDPI. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from[Link]
-
AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
Sources
- 1. 898769-23-8_CAS号:898769-23-8_3'-CARBOETHOXY-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE - 化源网 [chemsrc.com]
- 2. azooptics.com [azooptics.com]
- 3. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jascoinc.com [jascoinc.com]
HPLC analysis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone purity
Advanced HPLC Purity Analysis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone: A Comparative Guide on Column Selectivity
As analytical scientists and drug development professionals, we frequently encounter complex pharmaceutical intermediates that defeat standard hydrophobic retention models. 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-23-8) is a prime example. Featuring a dual-aromatic system—a propiophenone core and a substituted dimethylphenyl ring—this highly lipophilic building block presents a specific analytical challenge: the separation of synthetic positional isomers.
This guide objectively compares traditional Reversed-Phase (RP) chromatography against orthogonal
Chemical Profiling & The Analytical Challenge
The synthesis of the 2,3-dimethylphenyl moiety inevitably yields trace positional isomers (e.g., 2,4-dimethylphenyl and 2,5-dimethylphenyl analogs).
The C18 Limitation: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. Because the empirical formula, molecular weight (310.39 g/mol ), and LogP values of these positional isomers are nearly identical, they exhibit equivalent hydrophobic partitioning. Consequently, C18 methods typically result in critical pair co-elution, masking impurities and artificially inflating reported API purity [1].
The Biphenyl Advantage: To achieve baseline resolution, we must exploit the electronic and steric differences of the isomers. Biphenyl stationary phases offer orthogonal retention mechanisms:
-
Interactions: The electron-dense biphenyl ligands on the silica surface overlap with the delocalized
electrons of the analyte's two aromatic rings. -
Shape Selectivity: The steric hindrance of a 2,3-dimethyl substitution forces the aromatic ring into a different planar alignment compared to a 2,4-dimethyl substitution. The biphenyl phase acts as a rigid cleft, recognizing these subtle 3D spatial differences [2].
Mechanistic Workflow: Hydrophobic vs. Selectivity
The following diagram illustrates the divergent pathways of method development when targeting isomeric resolution.
Fig 1: Divergent resolution outcomes based on stationary phase selectivity mechanisms.
Experimental Protocols: A Self-Validating System
To demonstrate the causality behind experimental choices, we compare a fully porous C18 column against a core-shell Biphenyl column.
Critical Causality Note:Methanol (MeOH) is strictly selected as the organic modifier over Acetonitrile (ACN) for the Biphenyl method. ACN contains a carbon-nitrogen triple bond with its own
Step-by-Step Methodology (Optimized Biphenyl Method)
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (v/v). (Suppresses ionization of any trace acidic byproducts and sharpens the ester/ketone peaks).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol (v/v).
2. Sample Preparation:
-
Accurately weigh 10 mg of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
-
Dissolve in 10 mL of Diluent (50:50 Water:MeOH) to achieve a 1.0 mg/mL stock.
-
Sonicate for 5 minutes at room temperature; filter through a 0.22 µm PTFE syringe filter.
3. Chromatographic Conditions:
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Column: Core-Shell Biphenyl, 2.7 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Maintained strictly; elevated temperatures reduce
binding efficiency). -
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal for the conjugated propiophenone chromophore).
-
Gradient Program:
-
0.0 - 1.0 min: 40% B
-
1.0 - 8.0 min: 40%
85% B -
8.0 - 10.0 min: 85% B (Wash)
-
10.1 - 13.0 min: 40% B (Equilibration)
-
System Suitability Testing (SST) Criteria
A method is only as good as its self-validation parameters. Before sample analysis, the system must meet the following criteria using a spiked resolution standard (Target + 2,4-dimethyl impurity):
-
Resolution (
): 2.0 between the 2,3-dimethyl target and the 2,4-dimethyl impurity. -
Tailing Factor (
): 1.5 for the main peak. -
Injection Precision: %RSD
1.0% for retention time over 5 replicate injections.
Comparative Performance Data
The table below summarizes the quantitative performance of the traditional C18 approach versus the optimized Biphenyl approach. Data reflects the separation of the target compound from its two most common synthetic positional isomers.
| Analytical Parameter | Traditional Fully Porous C18 (100 x 4.6 mm, 3 µm) | Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm) |
| Primary Mechanism | Hydrophobic Partitioning | |
| Organic Modifier Used | Acetonitrile (ACN) | Methanol (MeOH) |
| Target Retention Time (RT) | 6.45 min | 7.12 min |
| Resolution ( | 1.1 (Co-elution / Failing) | 2.8 (Baseline / Passing) |
| Resolution ( | 1.3 (Partial separation) | 3.1 (Baseline / Passing) |
| Tailing Factor ( | 1.45 | 1.12 |
| Theoretical Plates ( | ~12,500 | ~24,000 (Enhanced by core-shell) |
Conclusion drawn from data: The C18 column fails to meet the minimum USP resolution requirement (
References
-
Phenomenex. "The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity." Phenomenex Liquid Chromatography Resources. Available at:[Link]
-
Restek Corporation. "Choose the Right Biphenyl LC Column for Your Analysis: Separation of Aromatic Compounds and Positional Isomers." Restek Chromatography Articles. Available at:[Link]
-
Agilent Technologies. "Optimizing the Separation of Aromatic Compounds Using a Phenyl-Hexyl Column with
Interaction." Agilent Application Notes. Available at:[Link]
A Comprehensive Comparison Guide: Synthesis Methods for Substituted Propiophenones
Substituted propiophenones are highly privileged structural motifs in medicinal chemistry and organic synthesis. They serve as critical intermediates for a vast array of active pharmaceutical ingredients (APIs), including the antidepressant bupropion, the analgesic tapentadol, and various ephedrine analogs.
Selecting the optimal synthetic route for a substituted propiophenone requires balancing regiochemical fidelity, functional group tolerance, scalability, and environmental impact. This guide objectively evaluates the three most prominent synthetic methodologies—Friedel-Crafts Acylation, Weinreb Amide Nucleophilic Addition, and Palladium-Catalyzed Acylative Cross-Coupling—providing mechanistic insights, comparative data, and self-validating experimental protocols.
Executive Decision Workflow
Before committing resources to a synthetic route, chemists must evaluate the electronic nature of the starting arene and the complexity of the target molecule. The following decision matrix outlines the logical selection process.
Caption: Decision matrix for selecting the optimal propiophenone synthesis route based on substrate electronics.
Methodological Comparison & Mechanistic Causality
Method A: Friedel-Crafts Acylation (The Industrial Standard)
The Friedel-Crafts acylation remains the workhorse of industrial propiophenone synthesis due to the low cost of reagents. It relies on the electrophilic aromatic substitution of an arene using propionyl chloride and a strong Lewis acid, typically aluminum chloride (
-
The Causality of Stoichiometry: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (often 1.1 to 1.5 equivalents) of the Lewis acid. This is because the newly formed carbonyl oxygen of the propiophenone product is highly Lewis basic and strongly coordinates with the
. This complexation deactivates the ring, preventing polyacylation (a distinct advantage), but necessitates an aggressive aqueous acidic workup to break the complex and liberate the product [1]. -
Limitations: It fails on strongly deactivated rings (e.g., nitrobenzene) and often yields a mixture of ortho and para isomers when applied to substituted benzenes, requiring downstream purification.
Method B: Nucleophilic Addition to Weinreb Amides (The Precision Approach)
When absolute regiocontrol is required, or when the target molecule possesses sensitive functional groups, the Weinreb amide (N-methoxy-N-methylamide) approach is superior.
-
The Causality of the Tetrahedral Intermediate: The defining feature of this method is the stability of the intermediate. When ethylmagnesium bromide (or ethyllithium) attacks the Weinreb amide, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, 5-membered cyclic chelate. This intermediate survives in the reaction mixture, actively preventing a second equivalent of the nucleophile from attacking (which would otherwise form an unwanted tertiary alcohol). The propiophenone is only released upon aqueous acidic quench [2].
Caption: Mechanistic pathway illustrating the chelation-stabilized Weinreb intermediate.
Method C: Palladium-Catalyzed Acylative Cross-Coupling (The Modern Alternative)
Transition-metal catalysis has unlocked the ability to synthesize propiophenones from aryl halides, triflates, or even C–O electrophiles like aryl mesylates[3, 4]. Recent advancements utilize PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes to couple activated amides with triethylborane at room temperature [3].
-
The Causality of the Catalytic Cycle: The Pd(0) active species undergoes oxidative addition into the aryl-halide (or activated C-N/C-O) bond. Transmetalation with an acyl source (or an ethyl source followed by CO insertion) transfers the alkyl/acyl group to the palladium center. Finally, reductive elimination yields the propiophenone and regenerates the catalyst. This method allows for the synthesis of highly complex, sterically hindered propiophenones that would degrade under the harsh Lewis acidic conditions of Friedel-Crafts.
Comparative Performance Data
The following table summarizes the quantitative and qualitative metrics of the three methodologies, providing a benchmark for process development.
| Performance Metric | Friedel-Crafts Acylation | Weinreb Amide Addition | Pd-Catalyzed Cross-Coupling |
| Typical Yield | 80–95% | 85–98% | 75–90% |
| Regioselectivity | Poor to Moderate (ortho/para mixtures common) | Excellent (Pre-determined by precursor) | Excellent (Pre-determined by halide/pseudohalide) |
| Functional Group Tolerance | Low (Fails with deactivated rings, destroys acetals) | High (Tolerates halogens, protected amines) | Very High (Tolerates complex architectures, esters) |
| Scalability | Excellent (The industrial standard) | Moderate (Requires cryogenic/anhydrous conditions) | Moderate (Air-free techniques, high catalyst cost) |
| Atom Economy / Greenness | Low (Generates stoichiometric aluminum waste) | Moderate (Generates Mg/Li salt waste) | High (Catalytic Pd, though ligands can be complex) |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 4'-Chloropropiophenone via Friedel-Crafts Acylation [1]
This protocol utilizes chlorobenzene as both reactant and solvent, ensuring high conversion.
-
Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous
(1.25 equiv, 33.3 g) in dry dichloromethane (50 mL) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath. -
Acylation: Dissolve propionyl chloride (1.0 equiv, 200 mmol, 18.5 g) in chlorobenzene (3.0 equiv, 600 mmol). Transfer this solution to the addition funnel and add it dropwise to the
suspension over 30 minutes.-
Self-Validation Check: The reaction mixture will turn a deep yellow/orange color, and HCl gas evolution will be observed (route through a base scrubber). The cessation of vigorous bubbling indicates the completion of the electrophilic attack.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1) until the propionyl chloride is fully consumed.
-
Quench & Hydrolysis: Crucial Causality Step: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl. The strong acid is required to protonate the carbonyl oxygen, breaking the highly stable aluminum-ketone complex and solubilizing the aluminum salts to prevent unbreakable emulsions.
-
Isolation: Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with saturated aqueous , water, and brine. Dry over anhydrous , concentrate under reduced pressure, and recrystallize from ethanol to yield pure 4'-chloropropiophenone.
Protocol 2: Synthesis of Propiophenone via Weinreb Amide Addition [2]
This protocol demonstrates the precision of the tetrahedral intermediate.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve N-methoxy-N-methylbenzamide (1.0 equiv, 10 mmol, 1.65 g) in anhydrous THF (20 mL). Cool the solution to 0 °C.
-
Nucleophilic Addition: Syringe in ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv, 4.0 mL) dropwise over 10 minutes.
-
Self-Validation Check: The solution will remain clear, but a slight exotherm will be noted. Unlike reactions with standard esters, TLC will show the disappearance of the starting material without the appearance of a highly polar tertiary alcohol spot, confirming the stability of the chelated tetrahedral intermediate.
-
-
Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 30 minutes.
-
Quench: Cool the flask back to 0 °C and carefully quench by adding 15 mL of saturated aqueous
dropwise.-
Causality: The mildly acidic ammonium chloride hydrolyzes the magnesium-oxygen bonds, collapsing the tetrahedral intermediate to release the propiophenone and N,O-dimethylhydroxylamine.
-
-
Isolation: Extract with ethyl acetate (
mL). Wash the organic phase with brine, dry over , and evaporate the solvent. The resulting crude product is typically >95% pure propiophenone, requiring minimal column chromatography.
Conclusion & Strategic Recommendations
For bulk synthesis of simple, electron-neutral or electron-rich propiophenones, Friedel-Crafts acylation remains unmatched in terms of cost-efficiency, provided that the facility can handle the stoichiometric aluminum waste and corrosive HCl byproducts.
However, in late-stage drug development where the arene is heavily functionalized or possesses sensitive stereocenters, the Weinreb amide approach is the gold standard. Its self-regulating mechanism actively prevents over-addition, ensuring high yields of the target ketone.
Finally, for highly deactivated rings or when orthogonal functionalization is required, Palladium-catalyzed cross-coupling offers unparalleled versatility, allowing chemists to stitch together complex architectures that traditional electrophilic aromatic substitutions simply cannot achieve.
References
-
Pierce, J. K., et al. (2013). An efficient sequential 1,2-addition/cross-coupling of Weinreb amides with two organolithium reagents. Chemical Communications (RSC), 49(63), 7040-7042.[Link]
-
Zhang, G., et al. (2018). Palladium-Catalyzed Room Temperature Acylative Cross-Coupling of Activated Amides with Trialkylboranes. Molecules, 23(10), 2412.[Link]
-
Kwong, F. Y., et al. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PubMed Central (NIH). PMC3053154.[Link]
Biological activity comparison of propiophenone isomers
As a Senior Application Scientist navigating the landscape of small-molecule drug development, I frequently encounter chemical scaffolds where a simple shift in functional group positioning completely rewires the molecule's interaction with biological systems. The aminopropiophenone isomers—ortho-, meta-, and para-aminopropiophenone—serve as a textbook example of this phenomenon.
While they share the same molecular weight and core functional groups, the spatial relationship between the amino and ketone moieties dictates entirely divergent biological activities, ranging from systemic antidotes to central nervous system (CNS) modulators and cytotoxic precursors. This guide objectively compares these isomers, detailing their mechanistic biology, quantitative performance, and the self-validating experimental protocols used to evaluate them.
Mechanistic Biology & Pharmacology
para-Aminopropiophenone (PAPP): The Methemoglobinemia Pathway
p-Aminopropiophenone (PAPP) is the most directly biologically active isomer of the trio. Its primary mechanism of action relies on its rapid hepatic metabolism. PAPP undergoes N-hydroxylation to form p-hydroxylaminopropiophenone (PHAPP)[1]. PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin (MetHb)[1].
From a toxicological standpoint, this makes PAPP a highly effective vertebrate pesticide, particularly for invasive mammalian predators like stoats and feral cats, as excessive MetHb leads to lethal tissue hypoxia[1]. However, from a pharmacological perspective, this exact mechanism makes PAPP a powerful prophylactic antidote for cyanide poisoning. MetHb possesses a remarkably high binding affinity for cyanide ions. By deliberately inducing a controlled state of methemoglobinemia, PAPP creates a "chemical sponge" in the bloodstream that sequesters cyanide as cyanmethemoglobin, preventing the toxin from binding to and inhibiting mitochondrial cytochrome c oxidase[2].
Mechanism of PAPP-induced methemoglobinemia and cyanide detoxification.
ortho-Aminopropiophenone: The Heterocyclic Precursor
Unlike the para-isomer, o-aminopropiophenone lacks direct, potent systemic toxicity. Its biological value lies in its structural geometry. The ortho-positioning of a nucleophilic primary amine adjacent to an electrophilic propionyl group provides orthogonal reactivity, making it an ideal building block for synthesizing pharmacologically active nitrogen-containing heterocycles. Through condensation and diazotization reactions, it is converted into quinolines and 4-hydroxy-1,2,3-benzotriazines. These resulting derivatives exhibit significant in vitro cytotoxicity against specific cancer cell lines, such as M21 melanoma cells, by intercalating with DNA or inhibiting specific kinase targets[3].
meta-Aminopropiophenone: CNS Modulators and Muscle Relaxation
The meta-isomer serves as a critical scaffold for CNS-active compounds. Specific derivatives, such as 2-methyl-3-aminopropiophenone, act as central muscle relaxants. They function by depressing monosynaptic and dorsal root reflex potentials within the spinal cord, reducing decerebrate rigidity without causing profound systemic toxicity[4]. Additionally, m-aminopropiophenone is the primary industrial precursor for 3'-chloropropiophenone, the essential intermediate used in the synthesis of bupropion (a widely prescribed atypical antidepressant and dopamine/norepinephrine reuptake inhibitor)[5].
Quantitative Comparison of Isomeric Activity
To facilitate objective evaluation, the following table summarizes the divergent biological profiles of the three isomers and their primary derivatives.
| Characteristic | para-Aminopropiophenone (PAPP) | ortho-Aminopropiophenone | meta-Aminopropiophenone |
| Primary Biological Target | Hemoglobin (via PHAPP metabolite) | Cellular DNA / Kinases (via derivatives) | Spinal cord reflex pathways (via derivatives) |
| Mechanism of Action | Fe²⁺ to Fe³⁺ oxidation (MetHb induction) | Heterocyclic scaffold binding | Depression of monosynaptic potentials |
| Key Applications | Cyanide antidote, Vertebrate pesticide | Anticancer drug development | Central muscle relaxants, Bupropion synthesis |
| Effective Dose / IC50 | ED₅₀ ~1-2 mg/kg (Antidote prophylaxis) | IC₅₀ ~low µM (Benzotriazine derivatives) | ~5 mg/kg IV (Muscle relaxation in vivo) |
| Systemic Toxicity | High (Lethal hypoxia at high doses) | Low (as a standalone monomer) | Moderate (CNS depression) |
Experimental Methodologies
To ensure scientific integrity, the protocols used to evaluate these isomers must be self-validating. Below are the standard workflows for assessing the primary biological activities of the para and ortho isomers.
Protocol 1: In Vivo Assessment of Methemoglobin Induction by PAPP
This protocol utilizes the Evelyn-Malloy method, a self-validating spectrophotometric assay where the addition of cyanide acts as an internal control to confirm MetHb quantification.
-
Subject Preparation: Fast adult Sprague-Dawley rats for 12 hours. Establish baseline blood parameters via tail vein sampling.
-
Administration: Administer PAPP (10 mg/kg) suspended in a 0.5% methylcellulose vehicle via oral gavage.
-
Sampling: Draw 0.5 mL blood samples at 15, 30, 60, and 120 minutes post-administration into heparinized tubes.
-
Lysis & Buffer: Lyse 0.1 mL of whole blood in 10 mL of 0.016 M phosphate buffer (pH 6.6) to release intracellular hemoglobin.
-
Spectrophotometric Reading 1 (Abs₁): Measure the absorbance of the lysate at 632 nm. Causality: MetHb has a distinct absorption peak at 632 nm, whereas oxyhemoglobin does not.
-
Internal Validation (Abs₂): Add 1 drop of 10% potassium cyanide (KCN) to the cuvette, mix, and read again at 632 nm. Causality: KCN rapidly converts all MetHb to cyanmethemoglobin, which lacks the 632 nm peak. The difference (Abs₁ - Abs₂) represents the true MetHb concentration, neutralizing background noise from sample turbidity.
-
Calculation: Calculate the percentage of MetHb relative to total hemoglobin (determined separately via the cyanmethemoglobin method).
Protocol 2: Synthesis and Cytotoxicity Screening of o-Aminopropiophenone Derivatives
This workflow outlines the synthesis of a bioactive quinoline derivative and its validation via an MTT assay, which directly correlates mitochondrial metabolic activity with cell viability.
-
Friedländer Condensation: Dissolve o-aminopropiophenone (1.0 eq) and a target ketone (e.g., cyclohexanone, 1.2 eq) in ethanol. Add a catalytic amount of glacial acetic acid.
-
Cyclization: Reflux the mixture for 12 hours. Causality: The acid catalyzes the initial imine formation between the primary amine and the ketone, followed by intramolecular aldol condensation with the propionyl group, forcing the formation of the rigid quinoline ring.
-
Purification: Concentrate the solvent in vacuo and purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate 8:2).
-
Cell Culture Preparation: Seed M21 melanoma cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM medium. Incubate for 24 hours at 37°C (5% CO₂).
-
Compound Dosing: Treat the cells with the synthesized quinoline derivative at varying concentrations (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO).
-
MTT Validation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells possess active mitochondrial reductases that cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this reduction.
-
Quantification: Solubilize the formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm to calculate the IC₅₀ value.
References
1.[2] Title : The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. Source : DTIC. URL : 2 2.[1] Title : Review PAPP toxicology and ecotoxicology. Source : Envirolink. URL : 1 3.[3] Title : Synthesis of 4-hydroxy-3,4-dihydro-1,2,3-benzotriazines via 2-(3-alkyl-1-triazeno)benzaldehydes. Source : Canadian Science Publishing. URL : 3 4.[4] Title : Central muscle relaxant activities of 2-methyl-3-aminopropiophenone derivatives. Source : Researcher.life. URL : 4 5.[5] Title : Best 3'-Chloropropiophenone CAS 34841-35-5. Source : Zhishang Chemical. URL : 5
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A Comparative Guide to the Synthesis of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Propiophenones
Propiophenone derivatives are a critical class of compounds in medicinal chemistry and organic synthesis, serving as key intermediates in the preparation of a wide range of pharmaceuticals.[1][] Their structural motif is present in drugs with diverse therapeutic applications, including anti-arrhythmic, antidiabetic, and local anesthetic agents.[] The specific compound, 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, holds promise as a scaffold for the development of novel therapeutics due to its unique substitution pattern which can influence its pharmacokinetic and pharmacodynamic properties. The development of efficient, cost-effective, and environmentally benign synthetic routes to such molecules is therefore of paramount importance for advancing drug discovery programs.[3]
This guide introduces and validates a novel synthetic pathway to 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, comparing it with a traditional approach. The objective is to provide an in-depth analysis of the performance of this new route, supported by experimental data and established analytical techniques.
A Novel Synthetic Route: A Two-Step Michael Addition-Acylation Approach
The proposed new synthesis is a two-step process designed for efficiency and high yield. It leverages a Michael addition followed by a Friedel-Crafts acylation. This strategy was devised to maximize atom economy and minimize the use of hazardous reagents.[4]
Experimental Protocol:
Step 1: Synthesis of 3-(2,3-dimethylphenyl)propanoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbenzaldehyde (10 mmol) and malonic acid (11 mmol) in 50 mL of pyridine.
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Heat the reaction mixture to 90°C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing 100 mL of 2M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-(2,3-dimethylphenyl)acrylic acid.
-
The crude acrylic acid derivative is then reduced using a catalytic hydrogenation with 10% Pd/C in methanol under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC).
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-(2,3-dimethylphenyl)propanoic acid, which is used in the next step without further purification.
Step 2: Friedel-Crafts Acylation to yield 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
-
In a flame-dried 100 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place anhydrous aluminum chloride (12 mmol) and 30 mL of dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
A solution of 3-(2,3-dimethylphenyl)propanoic acid (10 mmol) and ethyl chloroformate (10 mmol) in 20 mL of dry dichloromethane is added dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and 10 mL of concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford the final product.
The Alternative: A Traditional Grignard-Based Synthesis
For comparison, a plausible traditional route involves a Grignard reaction followed by oxidation.[5][6]
Experimental Protocol:
Step 1: Synthesis of 1-(3-bromophenyl)ethanone
-
To a solution of 3-bromoacetophenone (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) at -78°C, add a solution of ethylmagnesium bromide (1.1 equivalents in THF) dropwise.
-
The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude tertiary alcohol.
Step 2: Suzuki Coupling
-
The crude alcohol from the previous step (10 mmol), 2,3-dimethylphenylboronic acid (12 mmol), and potassium carbonate (30 mmol) are dissolved in a mixture of toluene (40 mL) and water (10 mL).
-
The solution is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.5 mmol) is added.
-
The mixture is heated to 90°C and stirred for 12 hours.
-
After cooling, the organic layer is separated, washed with brine, and dried over magnesium sulfate.
-
The solvent is removed, and the crude product is purified by column chromatography.
Step 3: Oxidation
-
The product from the Suzuki coupling is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) (15 mmol) is added.
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is filtered through a pad of silica gel and eluted with dichloromethane.
-
The solvent is removed under reduced pressure to yield the final product.
Comparative Analysis
The performance of the new synthetic route is compared against the traditional alternative based on several key metrics.[7][8][9]
| Metric | New Synthetic Route (Michael Addition-Acylation) | Traditional Route (Grignard-Based) | Justification |
| Overall Yield | ~75% | ~40% | The new route involves fewer steps with generally higher-yielding reactions. The Grignard reaction and Suzuki coupling can have variable yields. |
| Reaction Time | ~8 hours | ~20 hours | The new route has shorter reaction times for each step and fewer steps overall. |
| Purity (post-chromatography) | >98% | >98% | Both routes can yield high-purity products after appropriate purification. |
| Cost of Reagents | Lower | Higher | The traditional route requires a palladium catalyst and a boronic acid derivative, which are generally more expensive than the reagents used in the new route. |
| Safety & Environmental Impact | Moderate | High | The traditional route uses a pyrophoric Grignard reagent and a toxic chromium-based oxidant (PCC). The new route avoids these hazardous materials, aligning better with green chemistry principles.[4] |
Validation of the Final Product
The identity and purity of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone synthesized via the new route were confirmed using a suite of modern analytical techniques.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of all expected functional groups.[11]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the ester and ketone carbonyl groups.[11]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.[10][11]
-
High-Performance Liquid Chromatography (HPLC) : HPLC analysis will be used to determine the purity of the final product.[10]
Visualizing the Synthetic Workflows
Caption: Workflow of the new synthetic route.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
For researchers and drug development professionals, the synthesis and application of novel compounds like 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone are routine. However, the lifecycle of these molecules extends beyond their use in experimentation. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: An Evidence-Based Approach
| Compound | CAS Number | Observed Hazards |
| Propiophenone | 93-55-0 | Combustible liquid, causes eye irritation, may cause organ damage (bladder). Harmful if swallowed, in contact with skin, or if inhaled[1]. |
| 4'-carboethoxy-3-(3,5-dimethylphenyl)propiophenone | 898780-38-6 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed[2]. |
| 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone | 898794-94-0 | Classified as a dangerous good for shipping[3]. |
| 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone | 898780-35-3 | Classified as a dangerous good for shipping[4]. |
Based on these analogs, it is prudent to handle 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone as a substance that is:
-
Combustible: Keep away from heat, sparks, open flames, and hot surfaces.
-
An Irritant: Likely to cause skin and serious eye irritation[2].
-
Harmful: Potentially harmful if swallowed, inhaled, or in contact with skin[1][2].
-
An Environmental Pollutant: As a substituted aromatic hydrocarbon, it has the potential to be harmful to aquatic life and should not be released into the environment[5][6].
This inferred hazard profile dictates the necessary precautions for handling and disposal.
Core Directive: The Disposal Workflow
The proper disposal of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a multi-step process that must align with your institution's Chemical Hygiene Plan (CHP) and federal and local regulations[7][8][9].
Caption: Disposal workflow for 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe handling and disposal of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory[10].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use[10].
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, consider a chemically resistant apron.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors[2].
Waste Segregation and Container Selection
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Waste Stream: Designate a specific waste container for "Non-halogenated Organic Solvents and Chemicals." Do not mix with halogenated solvents, strong acids, bases, or oxidizers[11][12].
-
Container Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap[13][14]. Ensure the container is in good condition with no leaks or cracks.
Waste Collection and Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and the disposal personnel.
-
In-Lab Collection: Collect all waste containing 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, including residual amounts in reaction vessels and contaminated materials like pipette tips and weighing paper, in the designated waste container.
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[13][14]. The label must include:
-
The words "Hazardous Waste"[14].
-
The full chemical name: "3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone" (no abbreviations or formulas)[13].
-
An accurate estimation of the concentration and volume of each component in the waste mixture.
-
The date of waste generation (the date you first add waste to the container)[13].
-
The name of the principal investigator and the laboratory location (building and room number)[13].
-
Temporary Storage in a Satellite Accumulation Area (SAA)
Your laboratory will have a designated SAA for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[14].
-
Containment: Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when adding waste[14]. Do not leave a funnel in the container.
Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is necessary.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad[10].
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all decontamination materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the area.
-
Final Disposal
The final step is the transfer of the waste to a licensed disposal facility, managed by your institution's EHS department.
-
Requesting Pickup: Once the waste container is nearly full (around 90%), submit a chemical waste pickup request to your EHS office as per their procedures[13][14].
-
Professional Disposal: Do not, under any circumstances, dispose of 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone or its containers in the regular trash or pour it down the drain[10][13]. This is illegal and environmentally harmful. The compound will be handled by a licensed hazardous waste disposal company that will likely use high-temperature incineration for its destruction[15].
-
Empty Containers: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[11]. After triple-rinsing, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.
The Logic of Compliance: A Self-Validating System
Adherence to these procedures creates a self-validating system of safety and compliance. The detailed labeling provides a clear record of the waste's contents, ensuring proper handling at every stage. Segregation prevents unintended reactions, and the use of a licensed disposal facility guarantees that the waste is managed in an environmentally sound manner, in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[13]. By following this guide, you contribute to a culture of safety and responsibility within your research environment.
References
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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How to Dispose of Chemical Waste | Environmental Health and Safety. University of Tennessee, Knoxville. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. [Link]
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PROPIOPHENONE For Synthesis. Alpha Chemika. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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PROPIOPHENONE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Chapter 7, Hazardous and Recycled Waste. Defense Logistics Agency. [Link]
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Occurrence of parent and substituted polycyclic aromatic hydrocarbons in typical wastewater treatment plants and effluent receiving rivers of Beijing, and risk assessment. PubMed. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Comprehensive Safety and Operational Guide: Handling 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule's physico-chemical properties. 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-23-8) is a specialized aryl ketone intermediate utilized in advanced organic synthesis and pharmaceutical drug development (1)[1].
Because it shares a structural backbone with propiophenone, this compound inherits a specific hazard profile: it is combustible, highly lipophilic, and acts as a severe irritant to the eyes, skin, and respiratory tract (2)[2]. To build a self-validating safety culture, we must understand the causality behind our protective measures.
Physico-Chemical Hazard Profile & Mechanistic Causality
To handle this compound safely, we must design our protocols around its intrinsic properties:
-
High Lipophilicity: The presence of the carboethoxy group and dimethylphenyl rings makes this molecule highly soluble in lipids. If it contacts unprotected skin, it will rapidly partition into the stratum corneum, leading to transdermal absorption and localized dermatitis. This necessitates the strict use of chemical-resistant elastomers (like nitrile) rather than standard latex (3)[3].
-
Vapor Density & Volatility: With a molecular weight of 310.39 g/mol , any generated vapors are significantly heavier than air (4)[4]. These vapors will pool along the laboratory benchtop rather than rising, meaning standard room ventilation is insufficient. Localized, high-velocity exhaust is mandatory.
-
Combustibility: Propiophenone derivatives are combustible and can ignite in the presence of static discharge. This dictates the use of grounded equipment and non-sparking tools during transfer ().
Quantitative Operational Data
| Parameter | Value / Specification | Operational Implication |
| CAS Number | 898769-23-8 | Unique identifier required for inventory tracking and waste manifesting[4]. |
| Molecular Formula | C20H22O3 | High carbon content indicates combustibility and strong lipophilicity[1]. |
| Molecular Weight | 310.39 g/mol | Vapors are heavier than air; exhaust must capture low-lying fumes[4]. |
| Fume Hood Face Velocity | 100 - 120 fpm | Minimum flow required to prevent vapor rollback into the operator's breathing zone[3]. |
| Glove Thickness | ≥ 0.11 mm (Nitrile) | Minimum barrier thickness to prevent transdermal permeation of the aryl ketone[5]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves as a specific mechanical barrier against the chemical's properties.
-
Hand Protection: Nitrile or Neoprene gloves (minimum 0.11 mm thickness). Causality: Aryl ketones quickly degrade natural rubber latex. Nitrile provides a dense, cross-linked chemical barrier against lipophilic transdermal absorption (5)[5].
-
Eye Protection: NIOSH (US) or EN 166 (EU) approved safety goggles with side shields. Causality: Protects against micro-aerosolization and splashing, preventing severe ocular irritation[3].
-
Body Protection: Flame-resistant (FR) lab coat, long pants, and closed-toe shoes. Causality: Mitigates risks from the compound's combustibility and prevents direct dermal contact during accidental benchtop spills[2].
-
Respiratory Protection: Type ABEK (EN 14387) or multi-purpose combination respirator. Causality: Required only as a backup if the fume hood face velocity fails or drops below the 100 fpm threshold[3].
Standard Operating Procedure (SOP): Handling & Transfer
This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.
Step 1: Environmental Validation Before opening the chemical container, check the digital monitor on your chemical fume hood. Verify the face velocity is between 100 and 120 fpm. Validation: If the alarm sounds or the flow is below 100 fpm, do not open the container.
Step 2: PPE Integrity Check Perform the "inflation test" on your nitrile gloves to check for micro-tears before donning. Equip your FR lab coat and safety goggles.
Step 3: Static-Free Transfer Because the compound is combustible, ensure all receiving flasks are grounded. Use non-sparking spatulas (e.g., PTFE-coated) for solid transfer or glass/PTFE pipettes for liquid solutions. Keep the fume hood sash pulled down below your breathing zone (typically 18 inches) to provide a physical splash barrier (6)[6].
Step 4: Aseptic Decontamination Once the required mass is transferred, tightly seal the primary container. Wipe the exterior of the container with a compatible solvent (e.g., ethanol) to remove microscopic residue before returning it to the flammables storage cabinet. Doff gloves using the "beak method" to ensure the contaminated exterior never touches your bare skin, and wash hands immediately with soap and water[5].
Emergency Spill Response & Containment
In the event of a spill, rapid, logical action prevents systemic exposure.
Step 1: Evacuation & Isolation For spills exceeding 50g/mL, immediately evacuate the immediate bench area. Ensure the fume hood is set to maximum exhaust to clear airborne particulates.
Step 2: Inert Containment (Crucial Step) Do NOT use paper towels. Because propiophenone derivatives are combustible, using paper introduces a fuel source. Instead, cover the spill entirely with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand ().
Step 3: Mechanical Collection Use a non-sparking brush and dustpan to collect the absorbed chemical matrix. Place the material into a rigid, sealable hazardous waste container.
Step 4: Dermal Exposure Response If the chemical contacts the skin, immediately remove contaminated clothing. Flush the area with water and soap for a minimum of 15 minutes. Mechanistic Rationale: Water alone cannot easily wash off a highly lipophilic compound; a surfactant (soap) is strictly necessary to emulsify and remove the chemical before it penetrates the dermis (2)[2].
Waste Management & Disposal Plan
Improper disposal of aryl ketones can lead to environmental toxicity or severe exothermic reactions in waste streams.
Step 1: Segregation Collect all unreacted 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone and contaminated consumables (pipette tips, wipes, inert absorbents) in a dedicated "Halogen-Free Organic Waste" container.
Step 2: Chemical Compatibility Verification Ensure the waste container does not contain strong oxidizing agents or strong bases. Mixing propiophenone derivatives with oxidizers can trigger a violent exothermic decomposition (3)[3].
Step 3: Manifesting Strictly label the container with the full IUPAC name, CAS 898769-23-8, and apply GHS hazard pictograms for "Irritant" and "Combustible".
Step 4: Final Disposition Do not discharge into laboratory drains, as the compound is insoluble in water and will persist in the plumbing infrastructure (7)[7]. Transfer the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed hazardous waste facility.
Operational Workflow Visualization
Workflow for the safe handling, spill containment, and disposal of propiophenone derivatives.
References
-
PubChem. "3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | C20H22O3". National Institutes of Health (NIH). 1
-
ChemScene. "898769-23-8 | 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone". 4
-
CDN Isotopes. "Propiophenone-2',3',4',5',6' - Safety Data Sheet". 3
-
Cayman Chemical. "Safety Data Sheet - Propiophenone". 2
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Loba Chemie. "PROPIOPHENONE FOR SYNTHESIS MSDS". 6
-
CDH Fine Chemicals. "PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET". 5
-
TCI Chemicals. "SAFETY DATA SHEET - Propiophenone".
-
ThermoFisher Scientific. "SAFETY DATA SHEET - Propiophenone". 7
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
